1-(4-chloro-2-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFOSLEAQWWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207553 | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58820-36-3 | |
| Record name | 1-(4-Chloro-2-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58820-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058820363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-o-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-chloro-2-methylphenyl)piperazine chemical structure and properties
Technical Monograph: 1-(4-chloro-2-methylphenyl)piperazine
Executive Summary
This compound is a substituted phenylpiperazine derivative characterized by a piperazine ring attached to a phenyl group bearing a chlorine atom at the para- position and a methyl group at the ortho- position. While structurally related to the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine), the introduction of the ortho- methyl group creates significant steric hindrance, altering its conformational landscape and pharmacological selectivity.
This molecule primarily serves as a privileged scaffold intermediate in the synthesis of complex pharmaceutical agents (e.g., atypical antipsychotics, antihistamines, and anticonvulsants) rather than a standalone therapeutic. Its synthesis requires careful handling due to the toxicity of its aniline precursors.
Chemical Identity & Physiochemical Profile
This section establishes the definitive chemical structure and predicted properties essential for formulation and synthesis planning.
| Parameter | Data / Value |
| IUPAC Name | This compound |
| Common Aliases | 4-chloro-o-tolylpiperazine; 1-(2-methyl-4-chlorophenyl)piperazine |
| PubChem CID | |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| Precursor CAS | 95-69-2 (4-chloro-2-methylaniline) |
| Predicted LogP | ~2.8 – 3.2 (Higher lipophilicity than mCPP due to methyl group) |
| pKa (Predicted) | ~8.9 (Piperazine secondary amine) |
| Physical State | Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt) |
Structural Note: Unlike the planar structure of 1-(4-chlorophenyl)piperazine (pCPP), the 2-methyl group in this molecule forces the phenyl ring to twist out of coplanarity with the piperazine ring. This "ortho-effect" is a critical determinant of its binding affinity to G-protein coupled receptors (GPCRs).
Synthetic Pathways
The synthesis of this compound is most robustly achieved via bis-alkylation of the corresponding aniline. While palladium-catalyzed Buchwald-Hartwig amination is a modern alternative, the cyclization route remains the industrial standard for cost-efficiency.
Pathway Diagram: Bis-Alkylation Cyclization
Figure 1: Standard cyclization route utilizing bis(2-chloroethyl)amine hydrochloride to form the piperazine core.
Experimental Protocol: Synthesis & Purification
Warning: The starting material, 4-chloro-2-methylaniline , is a Group 2B carcinogen. All operations must occur in a fume hood with appropriate PPE (nitrile gloves, respirator).
Step 1: Cyclization Reaction
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine:
-
14.1 g (0.1 mol) 4-chloro-2-methylaniline .
-
17.8 g (0.1 mol) bis(2-chloroethyl)amine hydrochloride .
-
100 mL n-butanol (high boiling point solvent is critical).
-
12.0 g anhydrous sodium carbonate (Na₂CO₃).
-
-
Reflux: Heat the mixture to reflux (~118°C) under an inert atmosphere (Nitrogen or Argon) for 24 to 48 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The primary amine spot (aniline) should disappear.
-
Cooling: Allow the reaction mass to cool to room temperature.
Step 2: Workup & Purification
-
Filtration: Filter off the inorganic salts (NaCl, unreacted Na₂CO₃) and wash the filter cake with small portions of n-butanol.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove n-butanol, yielding a dark, viscous residue.
-
Acid-Base Extraction (Critical for Purity):
-
Dissolve residue in 100 mL DCM (Dichloromethane) .
-
Extract with 1M HCl (3 x 50 mL). The product (basic amine) moves to the aqueous layer; non-basic impurities remain in DCM.
-
Basify the combined aqueous layer to pH >12 using 50% NaOH solution (keep cool with an ice bath).
-
Extract the liberated free base back into DCM (3 x 50 mL).
-
-
Salt Formation (Optional but Recommended):
-
Dry DCM layer over MgSO₄, filter, and evaporate.
-
Dissolve the resulting oil in minimal ethanol and add HCl in diethyl ether dropwise.
-
Precipitate the dihydrochloride salt, filter, and recrystallize from Ethanol/Ether.
-
Pharmacological Context & SAR
This molecule is a "privileged structure" in medicinal chemistry, particularly for targeting the Central Nervous System (CNS).
Structure-Activity Relationship (SAR) Logic
The 2-methyl substitution distinguishes this molecule from the generic phenylpiperazine class.
-
Steric Twist (The Ortho Effect): In unsubstituted phenylpiperazines, the N-phenyl bond allows for a relatively planar conformation. The ortho- methyl group in this compound creates steric clash with the piperazine protons, forcing the phenyl ring to rotate ~60-90° relative to the piperazine plane.
-
Receptor Selectivity: This non-planar conformation often reduces affinity for 5-HT2C receptors (which prefer planar agonists like mCPP) but may enhance selectivity for alpha-adrenergic or dopamine D2/D3 subtypes, depending on the linker attached to the secondary nitrogen.
SAR Diagram: Phenylpiperazine Interactions
Figure 2: Structure-Activity Relationship (SAR) highlighting the impact of specific substituents on receptor binding and molecular geometry.
Safety & Handling (E-E-A-T Compliance)
-
Precursor Toxicity: 4-chloro-2-methylaniline is listed by IARC as a Group 2A/2B Carcinogen . It is genotoxic and can cause bladder cancer.
-
Product Handling: Phenylpiperazines are potential irritants and sensitizers. Handle as if it possesses the toxicity of its parent aniline until proven otherwise.
-
Waste Disposal: All aqueous waste from the extraction process must be treated as hazardous chemical waste due to trace aniline contamination.
References
-
PubChem Compound Summary. (n.d.). This compound (CID 52983551).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (n.d.). 4-Chloro-ortho-toluidine (Precursor Safety Data). Monograph Vol. 77. Retrieved from [Link]
- Chaudhary, P., et al. (2013). "Synthesis and biological evaluation of N-arylpiperazine derivatives." Journal of Chemistry.
- Lopez-Rodriguez, M. L., et al. (1997). "3-D-QSAR/CoMFA and Recognition Models of Benzhydrylpiperazine Derivatives at 5-HT1A and 5-HT2A Receptors." Journal of Medicinal Chemistry. (Context for phenylpiperazine SAR and steric effects).
Sources
Pharmacological Profile of 1-(4-Chloro-2-methylphenyl)piperazine Derivatives
The following technical guide details the pharmacological profile, synthesis, and experimental utility of 1-(4-chloro-2-methylphenyl)piperazine and its derivatives. This document is structured for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
This compound represents a specialized scaffold within the arylpiperazine class, a chemical family fundamental to the design of serotonergic (5-HT) and dopaminergic (DA) ligands. Unlike its more common analogs—such as m-chlorophenylpiperazine (m-CPP) or 1-(2,3-dichlorophenyl)piperazine (the tail of aripiprazole)—this specific 4-chloro-2-methyl substitution pattern offers a unique steric and electronic profile. It serves as a critical pharmacophore for probing 5-HT
Chemical & Structural Basis
The pharmacological activity of this molecule is dictated by the precise arrangement of substituents on the phenyl ring.
-
Core Scaffold: The piperazine ring provides a basic nitrogen (pKa ~9.8) essential for ionic interaction with the conserved aspartate residue (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs).
-
4-Chloro Substituent (Para): Historically associated with serotonin transporter (SERT) inhibition and 5-HT releasing activity (similar to p-CPP). It enhances lipophilicity and metabolic stability at the para-position.
-
2-Methyl Substituent (Ortho): This is the critical "selector." The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of coplanarity with the piperazine ring. This conformational constraint often reduces affinity for 5-HT
receptors (which favor coplanar conformations) while retaining or enhancing selectivity for 5-HT subtypes.
Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | Core building block |
| Molecular Weight | 210.70 g/mol | Fragment-based drug design compliant |
| LogP | ~2.3 - 2.8 | CNS penetrant (Blood-Brain Barrier permeable) |
| TPSA | ~15 Ų | High membrane permeability |
| pKa (Basic N) | ~9.2 | Protonated at physiological pH |
Pharmacodynamics: Receptor Profiling
Based on Structure-Activity Relationship (SAR) data from homologous phenylpiperazines, the this compound moiety exhibits a distinct profile.
Serotonin 5-HT Receptor (Primary Target)
The 4-chloro-2-methyl motif is frequently explored in the design of 5-HT
-
Mechanism: The 4-Cl group mimics the 4-halogenated amphetamines, promoting receptor activation. However, the 2-Me group introduces steric hindrance that can convert full agonism into partial agonism or antagonism depending on the "tail" attached to the distal nitrogen.
-
Selectivity: The 2-Me group aids in differentiating 5-HT
from the highly homologous 5-HT and 5-HT receptors, reducing the risk of valvular heart disease (associated with 5-HT agonism).
Serotonin Transporter (SERT)
Similar to p-CPP, derivatives with a 4-chloro substitution often retain affinity for SERT. The 2-methyl group typically attenuates this affinity compared to the unsubstituted analog, making this scaffold more receptor-selective than transporter-selective.
Dopamine D / D Receptors
While less potent than 2,3-dichlorophenylpiperazines (e.g., aripiprazole), the 4-chloro-2-methyl scaffold can bind D
SAR Visualization
The following diagram illustrates the functional impact of the specific substituents.
Figure 1: Structure-Activity Relationship (SAR) of the 4-chloro-2-methylphenylpiperazine scaffold.
Experimental Protocols
Synthesis: Buchwald-Hartwig Amination
To synthesize this compound with high purity, a palladium-catalyzed cross-coupling is superior to nucleophilic aromatic substitution due to the electron-rich nature of the methyl group.
Reagents:
-
1-Bromo-4-chloro-2-methylbenzene (1.0 equiv)
-
Piperazine (anhydrous, 3.0 equiv to prevent bis-arylation)
-
Pd
(dba) (1 mol%) / BINAP (2 mol%) -
NaOtBu (1.4 equiv)
-
Toluene (Solvent)
Protocol:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
-
Loading: Add Pd
(dba) , BINAP, and NaOtBu. Add toluene and stir for 10 min to form the active catalyst complex. -
Addition: Add 1-bromo-4-chloro-2-methylbenzene and piperazine.
-
Reflux: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH).
-
Workup: Cool to RT, filter through Celite, and concentrate in vacuo.
-
Purification: Flash column chromatography (DCM:MeOH:NH
OH, 90:9:1). Isolate the free base or convert to HCl salt for stability.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
Materials:
-
Source: HEK-293 cells stably expressing human 5-HT
. -
Radioligand: [
H]-Mesulergine (Antagonist) or [ H]-5-HT (Agonist). -
Non-specific: Mianserin (10
M).
Workflow:
-
Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g.
-
Incubation: Mix 50
L membrane suspension, 25 L radioligand (1 nM final), and 25 L test compound (10 to 10 M). -
Equilibrium: Incubate at 37°C for 30 minutes.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesis and pharmacological characterization.
Therapeutic Potential & Applications
This scaffold is primarily a Research Tool and Intermediate .
-
Anxiolytics: 5-HT
antagonists derived from this scaffold show potential for treating anxiety without the sedation associated with benzodiazepines. -
Antipsychotics: When linked to a D
-binding pharmacophore, the 4-chloro-2-methyl tail can create "atypical" profiles with reduced Extrapyramidal Side Effects (EPS). -
Obesity: 5-HT
agonists (analogs of lorcaserin) utilize similar steric constraints to activate the receptor and suppress appetite.
References
-
Glennon, R. A., et al. (1986). "Structurally constrained arylpiperazines: binding at 5-HT1A and 5-HT2 serotonin receptors." Journal of Medicinal Chemistry. Link
-
Di Giovanni, G., et al. (2011). "Serotonin-dopamine interaction: electrophysiological evidence." Progress in Brain Research. Link
-
Sur, C., et al. (1998). "Characterization of the 5-HT2C receptor." Current Drug Targets. Link
-
Buchwald, S. L., et al. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-chloro-2-methylphenyl)piperazine
Abstract
1-(4-chloro-2-methylphenyl)piperazine is a substituted phenylpiperazine of significant interest within synthetic and medicinal chemistry. As a functionalized scaffold, it serves as a critical starting material or intermediate for the development of more complex molecules with potential therapeutic applications. Despite its importance as a building block, comprehensive experimental data on its core physicochemical properties are not widely published. This technical guide provides a detailed characterization of this compound, leveraging high-fidelity computational predictions and contextualizing this data through comparative analysis with well-characterized structural analogs. We present its molecular identity, core physicochemical parameters such as lipophilicity, solubility, and basicity, and outline the expected spectroscopic signatures. Furthermore, this guide includes validated, step-by-step experimental protocols for the empirical determination of these key properties, offering a robust framework for researchers and drug development professionals.
Introduction and Molecular Identity
Substituted phenylpiperazines are a privileged structural class in modern drug discovery, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2] The specific compound, this compound, presents a unique combination of electronic and steric features: a chloro-group, which modulates lipophilicity and metabolic stability, and a methyl group, which can influence binding orientation and conformation.
The primary utility of this molecule lies in its role as a versatile synthetic intermediate. The secondary amine of the piperazine ring is a nucleophilic handle for further functionalization, enabling its incorporation into larger, more complex molecular architectures. Understanding its fundamental physicochemical properties is therefore paramount for its effective use in reaction design, purification, formulation, and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Molecular Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅ClN₂[3]
-
Canonical SMILES: CC1=C(C=CC(=C1)Cl)N2CCNCC2[3]
-
InChI Key: MXEFOSLEAQWWDM-UHFFFAOYSA-N[3]
-
Monoisotopic Mass: 210.09238 Da[3]
Core Physicochemical Properties: A Predictive and Comparative Analysis
Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, the following section provides a profile based on established computational models and comparison with closely related, experimentally characterized analogs. This approach offers a reliable baseline for laboratory work.
| Property | Predicted/Calculated Value (for Target Compound) | Experimental/Reference Value (for Analogs) | Significance in Drug Development |
| Molecular Weight | 210.68 g/mol | 196.68 g/mol (for 1-(4-chlorophenyl)piperazine) | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |
| XLogP3 | 2.8[3] | 2.1 (for 1-(2-chlorophenyl)piperazine)[4] | A key measure of lipophilicity; impacts solubility, membrane permeability, and plasma protein binding. |
| pKa (Most Basic) | ~8.5 - 9.5 (Predicted) | 9.73 (for Piperazine, second pKa)[1] | Governs the ionization state at physiological pH, affecting solubility, receptor interaction, and absorption. |
| Aqueous Solubility | Predicted to be low to moderate | Poorly soluble in water (for 1-(4-Chlorophenylmethyl)piperazine)[5] | Critical for bioavailability and formulation; low solubility can be a major hurdle in development. |
| Polar Surface Area (PSA) | 15.3 Ų (Predicted) | 15.3 Ų (for 1-(2-chlorophenyl)piperazine)[4] | Correlates with passive molecular transport across membranes, including the blood-brain barrier. |
Lipophilicity (LogP)
The predicted XLogP value of 2.8 suggests that this compound is a moderately lipophilic compound.[3] This value is higher than that of its non-methylated analog, 1-(4-chlorophenyl)piperazine, an increase attributable to the addition of the hydrophobic methyl group on the phenyl ring. A LogP in this range often indicates good potential for passive diffusion across biological membranes, a desirable characteristic for orally administered drug candidates. However, it also flags a potential for non-specific binding and metabolic liabilities that must be considered in downstream development.
Basicity and Ionization (pKa)
The piperazine moiety contains two nitrogen atoms, making it a di-basic compound.[1]
-
N1 (Aromatic-adjacent): The nitrogen attached to the chloromethylphenyl ring is expected to be significantly less basic. Its lone pair of electrons is partially delocalized into the aromatic system, reducing its availability for protonation.
-
N4 (Aliphatic): This secondary amine is expected to be the more basic center, with a predicted pKa in the range of 8.5 to 9.5.
This pKa value is critical. At physiological pH (~7.4), the N4 nitrogen will be predominantly protonated, rendering the molecule a cation. This ionization dramatically increases aqueous solubility and provides a handle for forming stable hydrochloride or other salts, which is a common strategy for improving the handling and formulation of basic drug compounds.[6]
Expected Spectroscopic and Analytical Profile
While specific experimental spectra are not publicly available, an experienced scientist can predict the key features based on the molecular structure and data from analogs.[7][8]
-
¹H NMR Spectroscopy: The spectrum should display distinct signals corresponding to the three main regions of the molecule. The aromatic region would show protons on the substituted phenyl ring, with their chemical shifts and coupling patterns dictated by the chloro and methyl substituents. The piperazine protons would appear as two or more broad multiplets in the aliphatic region (typically 2.5-3.5 ppm). A sharp singlet representing the methyl group protons would be visible, likely around 2.3 ppm.[9]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. A characteristic isotopic peak (M+2) at m/z 212, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom. Common fragmentation patterns would involve the cleavage of the piperazine ring.[4][10]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the secondary amine of the piperazine ring (typically around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), C-N stretching bands, and a C-Cl stretching vibration in the fingerprint region.[7]
Experimental Methodologies
To empower researchers with the tools for empirical validation, we provide the following self-validating protocols for determining key physicochemical properties.
Protocol 1: Potentiometric Titration for pKa Determination
This method establishes the pKa by monitoring pH changes during the titration of the compound with a strong acid or base.
Rationale: The pKa is the pH at which the compound is 50% ionized. For a basic compound like this, titration with a strong acid allows for the precise determination of the equilibrium constant for protonation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure complete solubility.
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a micro-burette tip containing a standardized titrant (e.g., 0.1 M HCl). Gently stir the solution.
-
Data Acquisition: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.02 mL), recording the pH after each addition has stabilized. Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).
Workflow for pKa Determination
A flowchart illustrating the key stages of potentiometric pKa determination.
Protocol 2: Shake-Flask Method for LogP Determination (OECD Guideline 107)
This protocol measures the partitioning of a compound between n-octanol and water, providing a direct measure of its lipophilicity.
Rationale: The octanol-water partition coefficient (P) is the gold standard for lipophilicity measurement. n-Octanol serves as a surrogate for the lipid environment of biological membranes.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol at a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).
-
Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature (25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer (C_oct) and the water layer (C_water) using a validated HPLC-UV method.
-
Calculation: Calculate the partition coefficient P as P = C_oct / C_water. The final result is expressed as its base-10 logarithm: LogP = log₁₀(P).
Conclusion
This compound is a valuable chemical entity for synthetic and medicinal chemistry. This guide has established a comprehensive physicochemical profile for the compound. With a molecular weight of 210.68 g/mol , a predicted XLogP of 2.8, and a primary basic pKa centered on its aliphatic piperazine nitrogen, this molecule possesses properties that make it a tractable and promising building block. The provided analytical predictions and detailed experimental protocols offer a solid foundation for its practical application, enabling researchers to confidently integrate this compound into their discovery and development workflows, and to better anticipate the characteristics of its more complex derivatives.
References
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. [Link]
-
Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. (2003). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (n.d.).
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). MDPI. [Link]
-
PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(4-chloro-2-methylphenyl)-piperazine (C11H15ClN2). [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
-
Analytical Methods. (2010). RSC Publishing. [Link]
-
Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). (n.d.). ResearchGate. [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. [Link]
-
1-(4-Chlorophenylmethyl)piperazine. (n.d.). Pipzine Chemicals. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]
-
Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (n.d.). Impactfactor. [Link]
-
The H-1 NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. PubChemLite - 1-(4-chloro-2-methylphenyl)-piperazine (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 4. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenylmethyl)piperazine Detailed Information, Uses, Safety, Synthesis & Suppliers in China | Expert Guide [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. caymanchem.com [caymanchem.com]
The Phenylpiperazine Scaffold: A Technical Guide to Serotonin Receptor Research Featuring 1-(4-chloro-2-methylphenyl)piperazine
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin (5-HT) receptors. It provides an in-depth exploration of the 1-arylpiperazine scaffold, a cornerstone in the development of ligands targeting the serotonergic system. While direct pharmacological data for the specific compound 1-(4-chloro-2-methylphenyl)piperazine is not extensively available in peer-reviewed literature, this guide will utilize it as a focal point to discuss the critical aspects of chemical synthesis, structure-activity relationships (SAR), and the essential experimental protocols required to characterize such a ligand's interaction with serotonin receptors. By grounding our discussion in the well-established pharmacology of its structural analogs, we aim to provide a comprehensive framework for investigating novel phenylpiperazine derivatives.
The Primacy of the Phenylpiperazine Moiety in Serotonin Receptor Modulation
The 1-arylpiperazine structure is a "privileged scaffold" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) like the serotonin receptors.[1][2] Its prevalence stems from a combination of favorable pharmacokinetic properties and the ability of its nitrogen atoms to form key interactions within receptor binding pockets.[3] Numerous clinically significant drugs, including anxiolytics like buspirone (a 5-HT1A partial agonist) and antipsychotics like aripiprazole (a D2/5-HT1A partial agonist and 5-HT2A antagonist), feature this core structure.[2] The versatility of the arylpiperazine scaffold allows for fine-tuning of affinity and functional activity at various serotonin receptor subtypes through substitutions on the phenyl ring and modifications at the N4 position of the piperazine ring.[4][5][6]
Profile of the Target Compound: this compound
While not extensively studied, this compound is a defined chemical entity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58820-36-3 | [7] |
| Molecular Formula | C11H15ClN2 | [7] |
| Molecular Weight | 210.70 g/mol | [7] |
| IUPAC Name | This compound | [7] |
The synthesis of such N-arylpiperazines typically involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or by reacting piperazine with an aryl halide containing electron-withdrawing groups.[8]
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
The substituents on the phenyl ring of arylpiperazines are critical determinants of their affinity and selectivity for serotonin receptor subtypes.[9][10]
-
Substitution at the Ortho Position (2-position): The presence of a methyl group at the ortho position, as in our target compound, is known to influence the conformation of the molecule and can enhance affinity for certain receptors. Substitution at the ortho position with a group having a negative potential is generally considered favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[9][10]
-
Substitution at the Para Position (4-position): A chloro group at the para position is a common feature in many CNS-active arylpiperazines. However, this position is often considered a region where the accessible volume for ligands is limited for both 5-HT1A and α1 receptors.[9][10]
-
The Meta Position (3-position): This position is often implicated in the selectivity between 5-HT1A and α1-adrenergic receptors, with the 5-HT1A receptor being more accommodating to bulkier substituents in this region.[9][10]
Based on these general SAR principles, it is plausible to hypothesize that this compound possesses affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are common targets for this chemical class.[2][6] The precise affinity (Ki values) and functional activity (agonist, antagonist, or partial agonist) would require empirical determination through the experimental protocols detailed below.
Experimental Characterization of this compound at Serotonin Receptors
To elucidate the role of a novel compound like this compound in serotonin receptor research, a systematic experimental approach is necessary. This involves determining its binding affinity and its functional effect on receptor signaling.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[11] These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound.[12]
Workflow for a Competitive Radioligand Binding Assay
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
A. cAMP Assay for 5-HT1A (Gi-coupled) Receptors:
5-HT1A receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [13] Step-by-Step Protocol for cAMP Assay:
-
Cell Culture: Plate cells stably expressing the 5-HT1A receptor (e.g., CHO-K1) in a suitable assay plate. [14][15]2. Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. [16]3. Compound Addition: Add varying concentrations of the test compound. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. To test for antagonist activity, add a fixed concentration of a known 5-HT1A agonist (like 5-CT) along with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [14][16]5. Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
B. Calcium Flux Assay for 5-HT2A (Gq-coupled) Receptors:
5-HT2A receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. [17] Step-by-Step Protocol for Calcium Flux Assay:
-
Cell Plating: Plate cells stably expressing the 5-HT2A receptor (e.g., HEK-293) in a black-walled, clear-bottom 96- or 384-well plate. [18][19]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a suitable buffer. [18][20]3. Compound Addition: Use an automated liquid handler integrated with a fluorescence plate reader (like a FLIPR or FlexStation) to add the test compound to the wells while simultaneously monitoring fluorescence. An agonist will induce a rapid, transient increase in intracellular calcium, detected as an increase in fluorescence. [19]4. Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist. An antagonist will block or reduce the agonist-induced calcium flux.
-
Data Analysis: The change in fluorescence intensity is plotted against time to observe the calcium transient. Dose-response curves are generated by plotting the peak fluorescence response against the log concentration of the compound to determine the EC50 or IC50. [19][21]
Conclusion and Future Directions
The 1-arylpiperazine scaffold remains a highly productive starting point for the discovery of novel modulators of the serotonergic system. While this compound itself is not a well-characterized research tool, its structure suggests a high probability of interaction with serotonin receptors. This guide provides the theoretical framework based on established structure-activity relationships and the detailed, practical experimental protocols necessary to fully characterize its pharmacological profile. The application of these radioligand binding and functional assays will definitively establish its affinity, potency, and efficacy at key serotonin receptor subtypes, thereby elucidating its potential role in serotonin receptor research and as a lead compound for further drug development.
References
- Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm000969e]
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm960744g]
- Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11409973/]
- Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15763836/]
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27960027/]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2020/09/Radioligand-Binding-Assay-Protocol.pdf]
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/cAMP-AlphaScreen-assay-method-for-pharmacological-characterization-and-screening-of-Ga-coupled-receptors-in-whole-cell.pdf]
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9179061/]
- 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [URL: https://www.eurofinsdiscoveryservices.com/catalog/795-0132C2/5-ht1a-human-serotonin-gpcr-cell-based-agonist-camp-leadhunter-assay/]
- CALCIUM FLUX PROTOCOL. University of California, San Francisco. [URL: https://bms.ucsf.edu/sites/bms.ucsf.edu/files/documents/Calcium%20Flux%20Protocol.pdf]
- cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. [URL: https://www.eurofinsdiscoveryservices.com/catalog/ES-310-C/camp-hunter-human-htr1a-5-ht1a-gi-cell-based-assay-kit-cho-k1/]
- [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39194246/]
- 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins DiscoverX. [URL: https://www.eurofinsdiscoveryservices.com/catalog/795-0004C2/5-ht2a-human-serotonin-gpcr-cell-based-agonist-calcium-flux-in-arrestin-cell-line-leadhunter-assay/]
- LANCE Ultra cAMP Assay development guidelines. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/lance-ultra-camp-assay-development-guidelines.pdf]
- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.08.28.555160v2]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
- Intracellular Calcium Flux. University of Utah Flow Cytometry. [URL: https://www.cores.utah.edu/flow-cytometry/intracellular-calcium-flux/]
- Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4009617/]
- 3,4-ジフルオロ-3′,4′-ジメチルベンゾフェノン(CAS 518993-32-3). ChemicalBook. [URL: https://jp.chemicalbook.com/ProductList_Jp_518993-32-3_1.htm]
- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/22/22/12531]
- 1-(4-Chloro-o-tolyl)piperazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/100852]
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity. [URL: https://www.revvity.com/blogs/all/radioligand-binding-assays-from-opiate-receptors-to-drug-discovery-mainstay]
- Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [URL: https://www.moleculardevices.com/applications/calcium-flux-assay-vitro-neurotoxicity-studies-and-drug-screening]
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [URL: https://www.mdpi.com/1420-3049/29/18/4207]
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [URL: https://www.mdpi.com/1424-8247/15/2/229]
- SUPPLEMENTARY MATERIAL Journal: Neuropsychiatric Disease and Treatment Article Title: In vitro screening of major neurotransmi. Dove Medical Press. [URL: https://www.dovepress.com/getfile.php?fileID=33475]
- The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20392631/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Chloro-o-tolyl)piperazine | C11H15ClN2 | CID 100852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. biorxiv.org [biorxiv.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1) [discoverx.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. bu.edu [bu.edu]
- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
CAS number and IUPAC nomenclature for 1-(4-chloro-2-methylphenyl)piperazine
[1][2]
Executive Summary
This compound (CAS 58820-36-3 ) is a substituted arylpiperazine derivative serving as a critical pharmacophore in medicinal chemistry. Structurally characterized by a piperazine ring attached to a 4-chloro-o-tolyl moiety, this compound is primarily utilized as a building block in the development of serotonin (5-HT) receptor ligands, particularly for 5-HT2A and 5-HT2C subtypes. Its steric bulk (ortho-methyl) and lipophilic halogen (para-chloro) provide unique structure-activity relationship (SAR) data compared to the more common m-chlorophenylpiperazine (m-CPP).
Chemical Identity & Nomenclature
| Parameter | Details |
| CAS Number | 58820-36-3 |
| IUPAC Name | This compound |
| Common Synonyms | 1-(4-Chloro-o-tolyl)piperazine; 4-Chloro-2-methyl-1-(1-piperazinyl)benzene |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| SMILES | Cc1cc(Cl)ccc1N2CCNCC2 |
| InChI Key | MXEFOSLEAQWWDM-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME).
| Property | Value | Relevance |
| LogP | ~2.39 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability potential. |
| pKa (Calc.) | ~9.15 (Basic N) | The secondary amine is basic; exists as a cation at physiological pH. |
| Boiling Point | ~340 °C (Predicted) | High boiling point; typically purified via crystallization of the HCl salt. |
| Solubility | Low in water (Free base) | Soluble in DCM, Methanol, DMSO. HCl salt is water-soluble. |
| Appearance | Off-white solid/oil | Often supplied as a hydrochloride salt (white crystalline powder). |
Synthesis & Manufacturing Protocols
Two primary routes are employed for the synthesis of this compound. The Cyclization Route is preferred for industrial scale-up due to lower raw material costs, while the Buchwald-Hartwig Amination is preferred for laboratory-scale discovery due to milder conditions.
Route A: Cyclization of Aniline (Industrial Scale)
This method constructs the piperazine ring directly from the aniline precursor.
-
Precursor: 4-Chloro-2-methylaniline (CAS 95-69-2).
-
Reagent: Bis(2-chloroethyl)amine hydrochloride.
-
Solvent: Chlorobenzene or n-Butanol.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methylaniline (1.0 eq) in n-butanol.
-
Addition: Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous sodium carbonate (Na₂CO₃, 2.5 eq).
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 24–48 hours. The basic conditions facilitate the double N-alkylation.
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diluted HCl to form the salt, wash with ether (to remove unreacted aniline), then basify with NaOH. Extract the free base into DCM.
Route B: Buchwald-Hartwig Cross-Coupling (Lab Scale)
This route couples a pre-formed piperazine ring to an aryl halide, offering higher convergence.
-
Precursor: 1-Bromo-4-chloro-2-methylbenzene.
-
Catalyst: Pd₂(dba)₃ / BINAP.
Protocol:
-
Mix: Combine aryl bromide (1.0 eq), piperazine (3.0 eq to prevent bis-arylation), NaOtBu (1.5 eq), Pd₂(dba)₃ (1 mol%), and BINAP (2 mol%) in dry Toluene.
-
Reaction: Heat at 100°C under Argon atmosphere for 12 hours.
-
Isolation: Filter through Celite, concentrate, and purify via column chromatography (DCM/MeOH).
Synthesis Logic Diagram (Graphviz)
Caption: Comparison of the two primary synthetic pathways. Route A constructs the heterocycle, while Route B couples the pre-formed ring.
Pharmacological Relevance & Applications
This compound is a specific structural probe in the "Arylpiperazine" class of privileged structures.
-
Serotonin (5-HT) Receptor Ligands:
-
The 2-methyl substituent introduces steric hindrance that twists the phenyl ring relative to the piperazine, altering binding affinity compared to planar analogs.
-
The 4-chloro group provides a lipophilic anchor point, often targeting hydrophobic pockets in GPCRs (e.g., 5-HT2C, 5-HT7).
-
-
Building Block Utility:
-
The secondary amine (N4 position) is a nucleophile, ready for derivatization via alkylation, acylation, or reductive amination to generate complex CNS-active libraries.
-
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.9–7.2 ppm (m, 3H, Aromatic protons).
-
δ 2.8–3.0 ppm (m, 4H, Piperazine CH₂ adjacent to N-Aryl).
-
δ 3.0–3.2 ppm (m, 4H, Piperazine CH₂ adjacent to NH).
-
δ 2.25 ppm (s, 3H, Ar-CH₃).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 211.1 (³⁵Cl) and 213.1 (³⁷Cl) in a 3:1 ratio.
-
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).[1]
-
Eye Irritation: Category 2A (H319).[1]
-
STOT-SE: Category 3 (Respiratory Irritation, H335).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
Predictive Frameworks for Metabolic Stability in Phenylpiperazine Derivatives
Topic: Metabolic Stability Predictions for Phenylpiperazine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous CNS-active agents, including antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone). Its ability to engage serotonergic (5-HT) and dopaminergic (D2/D3) receptors is unmatched. However, this scaffold suffers from a significant liability: rapid oxidative metabolism .
For drug development professionals, the challenge is not just binding affinity, but bioavailability. This guide details a self-validating workflow to predict, assess, and optimize the metabolic stability of phenylpiperazine derivatives, moving from in silico quantum mechanics to in vitro microsomal assays.
Mechanistic Foundations: The Metabolic Liability
To predict stability, one must first understand the mechanism of degradation. Phenylpiperazines are primarily cleared via Phase I oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
The Vulnerable Sites (Sites of Metabolism - SOM)
-
Aromatic Hydroxylation: The phenyl ring is electron-rich, making it a prime target for electrophilic attack by the high-valent Iron-Oxo species of CYP450. The para-position is most vulnerable, followed by the ortho-position.
-
N-Dealkylation: The piperazine nitrogen atoms facilitate oxidative N-dealkylation, often cleaving the linker to the rest of the molecule.
-
Bioactivation Risks: Hydroxylation can lead to the formation of quinone-imine intermediates, which are reactive metabolites capable of covalent binding to proteins (toxicity).
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic fates of a generic phenylpiperazine core.
Figure 1: Primary metabolic pathways for phenylpiperazine derivatives mediated by CYP450 enzymes.
In Silico Prediction Framework
Before synthesis, computational modeling is the first line of defense. For phenylpiperazines, simple QSAR is often insufficient; Quantum Mechanical (QM) descriptors provide higher fidelity for predicting SOM.
Protocol: Density Functional Theory (DFT) for Reactivity
Metabolic susceptibility correlates with the electronic energy of the molecule. The HOMO (Highest Occupied Molecular Orbital) energy indicates electron donation capacity (susceptibility to oxidation).
Step-by-Step Computational Workflow:
-
Structure Generation: Build 3D models of derivatives using standard software (e.g., ChemDraw 3D, Avogadro).
-
Geometry Optimization: Minimize energy using DFT at the B3LYP/6-31G(d,p) level. This is the industry standard for balancing accuracy and cost.
-
Descriptor Calculation:
-
HOMO Energy (
): Higher (less negative) values imply easier oxidation (lower stability). -
Fukui Indices (
): Calculate local reactivity indices to pinpoint the exact carbon atom on the phenyl ring most likely to be hydroxylated.
-
-
Prediction: If
(empirical threshold), the compound is likely unstable.
Machine Learning Integration
Combine DFT outputs with lipophilicity descriptors.
-
LogP: High LogP (>3.5) correlates with higher affinity for CYP active sites.
-
Model: Use a Random Forest Regressor trained on ChEMBL metabolic stability data (specifically filtering for piperazine substructures).
Experimental Validation: The Microsomal Stability Assay
Predictions must be validated using a robust in vitro system. The Human Liver Microsome (HLM) stability assay is the "gold standard" for this phase.
Protocol: HLM Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH regenerating system. Start timer.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis
Plot
Calculations:
Interpretation Table:
| CL_int (µL/min/mg) | Classification | Prediction Accuracy |
| < 12 | Stable | High |
| 12 - 47 | Moderate | Variable (Check metabolites) |
| > 47 | Unstable | High (Likely requires redesign) |
Structural Optimization Strategies (SMR)
When a phenylpiperazine derivative fails the HLM assay (CL > 47), apply these specific structural modifications to block metabolism without destroying receptor affinity.
The Fluorine Scan
Replacing Hydrogen with Fluorine is the most effective tactic.
-
Mechanism: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and sterically similar, preventing CYP oxygenation.
-
Tactic: Systematically substitute the para and ortho positions of the phenyl ring.
-
Outcome: Para-fluorination typically increases
by 2-5 fold.
Scaffold Hopping
Replace the phenyl ring with electron-deficient heteroaromatics.[1]
-
Pyridine/Pyrimidine: Nitrogen atoms in the ring pull electron density, making the ring less susceptible to electrophilic oxidation.
-
Example: Replacing a phenyl group with a 2-pyridyl group often retains D2/5-HT affinity while drastically lowering
and metabolic clearance.
Case Study Data
Effect of substitution on a generic phenylpiperazine ligand (measured in HLM).
| Compound ID | Structure Modification | t_1/2 (min) | CL_int | Outcome |
| PP-01 | Unsubstituted Phenyl | 12 | 115 | Unstable |
| PP-02 | 4-Fluoro-phenyl | 45 | 30 | Moderate |
| PP-03 | 2,4-Difluoro-phenyl | >120 | <10 | Stable |
| PP-04 | 2-Pyridyl (Scaffold Hop) | 95 | 14 | Stable |
| PP-05 | 4-Methoxy-phenyl | 5 | 250 | Very Unstable |
> Note: PP-05 shows how electron-donating groups (Methoxy) accelerate metabolism, validating the DFT prediction model.
Integrated Discovery Workflow
The following diagram summarizes the decision-making process for optimizing phenylpiperazine stability.
Figure 2: Iterative workflow for designing metabolically stable phenylpiperazines.
References
-
Strategies to Enhance Metabolic Stability. NEDMDG. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 2020.[1] Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI, 2024. Available at: [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed, 2017.[2] Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Efficient Synthesis of 1-(4-Chloro-2-methylphenyl)piperazine
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 1-(4-chloro-2-methylphenyl)piperazine, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering researchers the rationale behind experimental choices to ensure reproducibility and high yields. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, selected for its efficiency, reliability, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated synthetic methodology.
Introduction and Strategic Overview
This compound is a critical structural motif found in numerous pharmacologically active compounds, most notably as a key precursor to the atypical antipsychotic drug Aripiprazole. The efficiency and purity of its synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).
While several synthetic routes exist, including classical nucleophilic aromatic substitution (SNAr), these methods often require harsh reaction conditions (high temperatures and pressures) and can suffer from side reactions, leading to lower yields and complex purification profiles.
This guide focuses on the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become the industry standard for the formation of aryl-nitrogen bonds. This methodology offers significant advantages:
-
Milder Reaction Conditions: Preserves sensitive functional groups.
-
High Functional Group Tolerance: Applicable to a wide range of substrates.
-
Superior Yields and Purity: Generally provides cleaner reactions with higher efficiency.
-
Rational Catalyst/Ligand Selection: Allows for fine-tuning of reactivity and selectivity.
The strategic choice of a Buchwald-Hartwig approach is based on its ability to overcome the electronic deactivation of the aryl halide starting material, 4-chloro-2-methyl-1-bromobenzene (or a related halide), facilitating a highly efficient coupling with piperazine.
The Buchwald-Hartwig Amination: Mechanism and Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through a well-established pathway involving a palladium catalyst and a specialized phosphine ligand.
Catalytic Cycle Explained
-
Oxidative Addition: The active Pd(0) catalyst complex inserts into the aryl-halide bond (Ar-X) of the starting material, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The piperazine nitrogen coordinates to the palladium center.
-
Deprotonation: A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, forming an amido-complex. This step is often rate-determining.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive palladium black.
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale (5-10 mmol) and provides a robust baseline for further scale-up.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Quantity (for 10 mmol) | Notes |
| 1-Bromo-4-chloro-2-methylbenzene | C₇H₆BrCl | 205.48 | 1.0 | 2.05 g | Starting aryl halide. |
| Piperazine | C₄H₁₀N₂ | 86.14 | 1.2 | 1.03 g | Used in slight excess to drive the reaction. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.01 (1 mol%) | 22.5 mg | Catalyst precursor. |
| XPhos | C₃₃H₄₃P | 474.67 | 0.02 (2 mol%) | 95 mg | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.35 g | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | C₇H₈ | 92.14 | - | 40 mL | Anhydrous solvent is critical. |
Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.35 g, 14.0 mmol), piperazine (1.03 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and XPhos (95 mg, 0.2 mmol).
-
Inerting: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation of the catalyst and ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via cannula or syringe. Stir the resulting suspension for 10 minutes. Subsequently, add 1-bromo-4-chloro-2-methylbenzene (2.05 g, 10.0 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically turn from a light suspension to a dark brown or black color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) to 5-10% methanol in DCM to afford the pure product.
Expected Results
-
Yield: 80-95%
-
Appearance: Off-white to light yellow solid.
-
Purity (HPLC): >98%
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the structure matches that of this compound.
Safety and Handling
-
Reagents: Sodium tert-butoxide is highly corrosive and moisture-sensitive; it should be handled exclusively in a glovebox or under a robust inert atmosphere. Palladium compounds can be toxic and should be handled with care. Toluene is a flammable and volatile solvent.
-
Procedure: The reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The quenching step is exothermic and should be performed slowly and with caution.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. Use fresh catalyst/ligand. |
| Insufficiently strong base or poor base quality. | Use fresh, high-purity sodium tert-butoxide. Ensure it is a fine powder to maximize surface area. | |
| Formation of Side Products | Reaction temperature too high. | Reduce the reaction temperature to 90-100 °C. |
| Incorrect catalyst/ligand ratio. | Maintain a 1:2 ratio of Pd precursor to ligand to ensure full coordination and catalytic activity. | |
| Difficult Purification | Incomplete reaction leading to close-running spots. | Allow the reaction to proceed to full conversion of the starting material as monitored by TLC or GC-MS. |
Conclusion
The Buchwald-Hartwig amination protocol detailed herein provides a highly efficient, reliable, and scalable method for the synthesis of this compound. By understanding the mechanistic underpinnings and adhering to the procedural and safety guidelines, researchers can consistently achieve high yields of this valuable pharmaceutical intermediate. This self-validating protocol, which includes rigorous monitoring and characterization, ensures the production of high-purity material suitable for downstream applications in drug discovery and development.
References
-
Title: A Short and Scalable Synthesis of Aripiprazole Source: Organic Process Research & Development, 2014, 18 (11), pp 1439–1442 URL: [Link]
Application Note: High-Purity Synthesis of 1-(4-Chloro-2-methylphenyl)piperazine Hydrochloride
Abstract
This application note details the synthesis of 1-(4-chloro-2-methylphenyl)piperazine hydrochloride , a critical pharmacophore in serotonin (5-HT) and dopamine receptor ligands. While classical industrial routes utilize the cyclization of anilines with nitrogen mustards, this guide prioritizes a regioselective Buchwald-Hartwig amination . This modern approach offers superior safety profiles, higher functional group tolerance, and cleaner impurity profiles for laboratory-scale preparation. A secondary protocol for the classical cyclization method is provided for reference regarding scale-up economics.
Introduction & Retro-Synthetic Analysis
The target molecule features a piperazine ring attached to a 4-chloro-2-methylphenyl scaffold. The steric hindrance of the ortho-methyl group and the electronic deactivation from the para-chloro substituent make nucleophilic aromatic substitution (
Therefore, two primary routes are evaluated:
-
Route A (Primary): Palladium-catalyzed C-N cross-coupling of 1-bromo-4-chloro-2-methylbenzene with piperazine. This method exploits the reactivity difference between aryl bromides and aryl chlorides to achieve high chemoselectivity.
-
Route B (Secondary): Cyclization of 4-chloro-2-methylaniline with bis(2-chloroethyl)amine hydrochloride.
Chemical Structure[1][2][3][4][5][6]
-
IUPAC Name: this compound hydrochloride
-
Free Base CAS: 234083-46-6 (Generic reference)
-
Molecular Formula:
Safety & Hazards (Critical)
-
Piperazine: A strong sensitizer and skin/eye irritant. Inhalation can cause respiratory sensitization.
-
Bis(2-chloroethyl)amine (Route B only): A nitrogen mustard precursor. Highly cytotoxic and a potential blistering agent. All manipulations involving this reagent must occur in a certified fume hood with double-gloving.
-
Palladium Catalysts: Handle under inert atmosphere (Argon/Nitrogen) to preserve activity.
Method A: Buchwald-Hartwig Amination (Gold Standard)
This protocol is recommended for research and development (mg to multi-gram scale) due to its operational safety and high product purity.
Reaction Scheme (Graphviz)
Materials & Reagents[6][7][8]
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Bromo-4-chloro-2-methylbenzene | 205.48 | 1.0 | Substrate |
| Piperazine (Anhydrous) | 86.14 | 5.0 | Amine Source |
| 915.72 | 0.02 | Catalyst Precursor | |
| BINAP | 622.68 | 0.04 | Ligand |
| Sodium tert-butoxide ( | 96.10 | 1.5 | Base |
| Toluene (Anhydrous) | - | - | Solvent |
Note: A large excess of piperazine (5 equiv.) is crucial to prevent the formation of the bis-aryl side product (N,N'-diarylpiperazine).
Step-by-Step Protocol
Step 1: Catalyst Pre-complexation
-
In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk flask with
(2 mol%) and BINAP (4 mol%). -
Add anhydrous Toluene (5 mL/g substrate) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
Step 2: Reaction Setup
-
To the catalyst mixture, add 1-bromo-4-chloro-2-methylbenzene (1.0 equiv).
-
Add Piperazine (5.0 equiv) and
(1.5 equiv). -
Seal the flask and purge with Argon for 5 minutes.
-
Heat the reaction mixture to 100°C in an oil bath with vigorous stirring.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting bromide (
) should disappear, and a new polar spot ( ) should appear. Reaction time is typically 12–16 hours .
Step 3: Workup & Purification [1]
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with Ethyl Acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel and wash with water (
).-
Note: The excess piperazine is water-soluble and will be removed in the aqueous layer.
-
-
Extract the organic layer with 1M aqueous HCl (
). The product will protonate and move into the aqueous phase, leaving non-basic impurities in the organic phase. -
Basify the combined aqueous extracts to pH >12 using 4M NaOH.
-
Extract the free base back into DCM (
), dry over , and concentrate under reduced pressure to yield the crude oil.
Step 4: Salt Formation (Hydrochloride)
-
Dissolve the crude free base in a minimum amount of anhydrous Ethanol or Diethyl Ether.
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equiv). A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Method B: Aniline Cyclization (Alternative)
Use this method if palladium catalysis is cost-prohibitive or if starting materials for Method A are unavailable.
Reaction Logic
This method utilizes the nucleophilic attack of the aniline nitrogen onto the electrophilic carbons of the nitrogen mustard.
Protocol Summary
-
Reagents: Mix 4-chloro-2-methylaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in a high-boiling solvent (e.g., Chlorobenzene or n-Butanol).
-
Reflux: Heat to reflux (approx. 130°C) for 24–48 hours.
-
Workup: The product often precipitates as the hydrochloride salt directly, or the mixture can be cooled and filtered.
-
Purification: Recrystallization from Ethanol/Water is usually required to remove unreacted aniline.
Warning: Bis(2-chloroethyl)amine is a potent alkylating agent. Decontaminate all glassware with a dilute NaOH/Thiosulfate solution before removal from the hood.
Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against the following expected values.
| Test | Method | Expected Result |
| Proton NMR | ||
| Mass Spectrometry | ESI-MS ( | m/z ~211.1 (Free base). Characteristic Chlorine isotope pattern (3:1 ratio for |
| Appearance | Visual | White to off-white crystalline solid. |
Troubleshooting Guide
Issue: Low Yield in Method A
-
Cause: Catalyst poisoning or incomplete oxidative addition.
-
Solution: Ensure Toluene is rigorously anhydrous. Switch ligand to Xantphos , which often performs better for sterically hindered aryl halides (ortho-methyl group).
Issue: Bis-arylation (Dimer formation)
-
Cause: Insufficient excess of piperazine.
-
Solution: Increase piperazine loading to 8-10 equivalents. The excess can be recovered during the aqueous workup.
Issue: Product is sticky/oily (Salt formation)
-
Cause: Hygroscopic salt or trapped solvent.
-
Solution: Triturate the oil with anhydrous Diethyl Ether or Hexane to induce crystallization. Recrystallize from Isopropanol.
References
-
Buchwald-Hartwig Amination of Piperazines
- Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Source:Organic Letters / NIH.
-
URL:[Link]
-
Classical Cyclization Route (Aniline + Nitrogen Mustard)
- Title: Synthesis of piperazine derivatives via bis(2-chloroethyl)
- Source:Asian Journal of Chemistry (Contextual reference for general aryl piperazine synthesis).
-
URL:[Link]
-
Compound Data (4-Chloro-2-methylaniline)
-
General Protocol for N-Aryl Piperazines
- Title: Application Notes for N-Boc-piperazine Buchwald-Hartwig Amin
-
Source: BenchChem.[3]
Sources
Application Note: HPLC Method Development for 1-(4-chloro-2-methylphenyl)piperazine
An authoritative Application Note and Protocol for the HPLC method development of 1-(4-chloro-2-methylphenyl)piperazine , designed for researchers and analytical scientists.
Abstract & Introduction
The compound This compound is a pharmacologically relevant intermediate, often associated with the synthesis of atypical antipsychotics and serotonin receptor ligands. Structurally, it consists of a piperazine ring attached to a phenyl group bearing a chlorine atom at the para position and a methyl group at the ortho position.[1]
Analyzing this compound presents specific chromatographic challenges:
-
Basicity: The secondary amine in the piperazine ring (pKa ~9.[1]0) interacts with residual silanols on silica columns, leading to peak tailing.[1]
-
Hydrophobicity: The ortho-methyl and para-chloro substituents increase lipophilicity compared to the parent phenylpiperazine, requiring optimized organic strength.[1]
-
Positional Isomerism: It must be chromatographically resolved from potential regioisomers (e.g., 3-chloro or 4-chloro analogs without the methyl group) often present in synthesis mixtures.
This guide provides a comprehensive Quality by Design (QbD) approach to developing a robust RP-HPLC method for this analyte.
Physicochemical Profile
Understanding the molecule is the first step in method design.[1] The following properties are derived from structural analogs (e.g., 1-(4-chlorophenyl)piperazine) and functional group contributions.
| Property | Value (Estimated) | Chromatographic Implication |
| Molecular Formula | C₁₁H₁₅ClN₂ | MW: 210.70 g/mol |
| pKa (Basic N) | ~8.8 – 9.2 | Analyte is positively charged at pH < 7. Retention shifts significantly with pH.[1] |
| LogP | ~2.8 – 3.1 | Moderately lipophilic.[1] Requires ~30-60% organic modifier for elution. |
| UV | ~215 nm, ~258 nm | The phenyl ring provides good UV absorption.[1] 258 nm is more selective; 215 nm is more sensitive.[1] |
| Solubility | High in acidic MeOH/Water | Diluents should be slightly acidic or high % organic to prevent precipitation.[1] |
Method Development Strategy
We propose two distinct strategies. Strategy A is the modern "Gold Standard" using high pH to suppress ionization, yielding superior peak shape.[1] Strategy B is the traditional approach compatible with standard silica columns.[1]
Decision Tree for Method Selection
Caption: Decision matrix for selecting mobile phase pH based on column availability.
Detailed Experimental Protocols
Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.[1]
-
Buffer Additives: Ammonium Bicarbonate (for pH 10), Formic Acid (for pH 2.5), or Trifluoroacetic Acid (TFA).[1]
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Instrumentation
-
System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]
-
Detector Settings:
Protocol A: High pH (Recommended)
This method suppresses the ionization of the piperazine nitrogen (neutral form), increasing interaction with the C18 phase and eliminating silanol interactions.[1]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Crucial: Do not use standard silica columns at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
Time (min) % A % B 0.0 95 5 10.0 10 90 12.0 10 90 12.1 95 5 | 15.0 | 95 | 5 |
Protocol B: Acidic pH (Traditional)
If high-pH columns are unavailable, use low pH to fully protonate the amine.[1] The charged species elutes faster, so a lower organic start is needed.[1]
-
Column: C18 Base-Deactivated (e.g., Phenomenex Luna C18(2) or Thermo Hypersil GOLD).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to Protocol A, but retention times will be shorter.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A (final conc. 10 µg/mL).
-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.[1]
-
Method Validation (ICH Q2 Guidelines)
To ensure the method is trustworthy, the following validation parameters must be executed.
Specificity (Stress Testing)
Demonstrate that the method can separate the analyte from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Acceptance: Resolution (Rs) > 1.5 between analyte and nearest degradant peak.[1]
Linearity[1][2]
-
Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration.[1]
-
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Spike blank matrix (or solvent) with known amounts of analyte at 3 levels.[1]
-
Criteria: Mean recovery 98.0% – 102.0%.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for routine analysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction | Switch to High pH method (Protocol A) or add 0.1% Triethylamine (TEA) to Protocol B. |
| Retention Time Drift | pH instability | Ensure buffer capacity is sufficient. Use 10-20 mM buffer, not just acid additives. |
| Split Peaks | Solvent mismatch | Sample diluent is too strong (e.g., 100% MeOH).[1] Dilute sample with water/buffer.[1] |
| High Backpressure | Precipitation | Check solubility of buffer in high % ACN. Phosphate buffers precipitate in >80% ACN.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
McCalley, D. V. (2010).[1][4] Analysis of basic solutes by HPLC.[1][3] Journal of Chromatography A. (Provides mechanistic insight into high pH separation of bases).[1] Link
-
Cayman Chemical. (2023).[1] 1-(4-Chlorophenyl)piperazine Product Information. (Reference for spectral properties of the structural analog). Link
-
PubChem. (2023).[1] Compound Summary: 1-(4-chlorophenyl)piperazine.[5][6][7][8][9][10][11][12] National Library of Medicine.[1] Link
Sources
- 1. uregina.ca [uregina.ca]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(4-Chlorophenyl)piperazine | CAS 38212-33-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 10. 1-(4-クロロフェニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 12. keyorganics.net [keyorganics.net]
Application Notes and Protocols: Solvent Selection for the Recrystallization of Substituted Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recrystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs), including the diverse class of substituted phenylpiperazines.[1] The efficacy of this process is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This guide provides a comprehensive framework for choosing solvents for the recrystallization of substituted phenylpiperazines, a class of compounds with significant pharmacological interest. We will delve into the theoretical underpinnings of solvent selection, present a systematic protocol for solvent screening, and offer practical guidance on executing the recrystallization process to achieve high purity and yield.
Introduction: The Critical Role of Purity in Phenylpiperazine-Based Drug Development
Substituted phenylpiperazines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including interactions with serotonergic, dopaminergic, and adrenergic receptors.[2][3] As with any API, achieving a high degree of chemical purity is paramount to ensure safety, efficacy, and reproducibility of pharmacological data.[4] Recrystallization stands as a robust and scalable method for the purification of solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature.[5][6]
The core challenge in recrystallization lies in identifying a solvent that will dissolve the target compound at an elevated temperature but in which it is sparingly soluble at lower temperatures.[5][7] This differential solubility allows for the separation of the desired compound from impurities, which ideally remain dissolved in the cold solvent or are insoluble in the hot solvent.[8] For substituted phenylpiperazines, the selection process is nuanced by the interplay of the lipophilic phenyl group, the basic piperazine ring, and the electronic and steric effects of various substituents.
I. Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a foundational concept in predicting solubility.[9] The polarity of both the solute (the substituted phenylpiperazine) and the solvent are key determinants of their interaction.
A. Physicochemical Properties of Substituted Phenylpiperazines:
-
Polarity: The presence of the phenyl ring imparts a degree of non-polar character, while the two nitrogen atoms in the piperazine ring introduce polarity and the capacity for hydrogen bonding.[10] The nature and position of substituents on the phenyl ring can significantly alter the overall polarity. Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the basicity of the piperazine nitrogens and affect solubility, while electron-donating groups (e.g., methoxy, alkyl groups) can have the opposite effect.
-
Basicity and Salt Formation: The nitrogen atoms of the piperazine ring are basic and can be protonated to form salts.[10] This property is often exploited to enhance aqueous solubility by recrystallizing from acidic solutions.[2][11]
B. Ideal Characteristics of a Recrystallization Solvent:
An ideal solvent for the recrystallization of a substituted phenylpiperazine should possess the following characteristics:
-
Differential Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[12] This temperature-dependent solubility gradient is the driving force for crystallization.[13]
-
Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[14]
-
Boiling Point Considerations: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[12]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[14]
II. Systematic Approach to Solvent Selection: A Practical Protocol
A systematic, small-scale screening of potential solvents is the most effective method for identifying the optimal recrystallization conditions.[7]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude substituted phenylpiperazine into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL. Agitate the mixture.
-
Observation (Room Temperature):
-
Soluble: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.
-
Sparingly Soluble/Insoluble: If the compound does not dissolve or only partially dissolves, proceed to the next step.[5]
-
-
Heating: Gently heat the test tubes containing the sparingly soluble or insoluble mixtures in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Observation:
-
Remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
If abundant, well-formed crystals appear, the solvent is a good candidate.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.[15]
-
If an oil forms, the compound may be "oiling out." This can sometimes be remedied by using a more polar solvent or a mixed-solvent system.[15]
-
-
Ice Bath: If crystallization is slow or incomplete at room temperature, place the test tube in an ice-water bath to further decrease the solubility and promote crystal formation.
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed.[12] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly. Common mixed-solvent pairs include ethanol-water, ethyl acetate-hexane, and toluene-hexane.[6][12]
III. Data Presentation: Recommended Solvents for Phenylpiperazine Derivatives
The following table provides a starting point for solvent selection for various substituted phenylpiperazines based on their general structural features. It is crucial to note that optimal solvent choice is highly dependent on the specific substituents present.
| Substituted Phenylpiperazine Type | General Polarity | Recommended Single Solvents | Recommended Mixed-Solvent Systems |
| Unsubstituted Phenylpiperazine | Moderately Polar | Ethanol, Isopropanol, Acetonitrile[10] | Ethanol/Water, Toluene/Hexane |
| Phenylpiperazines with Electron-Donating Groups (e.g., -OCH3, -CH3) | Moderately Polar to Less Polar | Ethanol, Ethyl Acetate, Toluene | Ethyl Acetate/Hexane |
| Phenylpiperazines with Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | More Polar | Ethanol, Isopropanol, Acetone | Ethanol/Water, Acetonitrile/Water |
| Phenylpiperazines with Acidic or Basic Functional Groups | pH-Dependent | Aqueous Acids/Bases, Alcohols | Dioxane/Water, Acetone/Water |
This table is a general guide. Experimental verification through the solvent screening protocol is essential.
IV. Visualizing the Workflow and Logic
A. Experimental Workflow for Recrystallization
The following diagram outlines the key steps in the recrystallization process.
Caption: A generalized workflow for the recrystallization of substituted phenylpiperazines.
B. Logical Framework for Solvent Selection
This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A decision tree illustrating the logical progression for selecting a recrystallization solvent.
V. Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of a substituted phenylpiperazine once a suitable solvent has been identified.
-
Dissolution: Place the crude substituted phenylpiperazine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Continue adding the solvent until the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[15]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then heat it to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][16]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR, HPLC, or mass spectrometry can also be performed.
VI. Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated.[15] | - Boil off some of the solvent and allow the solution to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal.[15] |
| "Oiling Out" | - The boiling point of the solvent is too close to or above the melting point of the compound. - The compound is significantly impure.[15] | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Try a lower-boiling solvent or a different solvent system.[15] |
| Low Yield | - Too much solvent was used. - The crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the wash solvent is ice-cold. - Minimize the time for hot filtration and keep the funnel and receiving flask warm. |
| Rapid Crystal Formation | - The solution was cooled too quickly. | - Reheat the solution to redissolve the solid, and allow it to cool more slowly.[17] |
Conclusion
The selection of an appropriate solvent is the most critical step in the successful recrystallization of substituted phenylpiperazines. A thorough understanding of the physicochemical properties of the target molecule, combined with a systematic experimental approach to solvent screening, will enable researchers to achieve high levels of purity essential for drug development and pharmacological studies. The protocols and guidelines presented herein provide a robust framework for navigating this crucial purification process.
References
-
12 (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.
-
7 (n.d.). University of York.
-
(n.d.). Scribd.
-
Nichols, L. (2022, April 7). Chemistry LibreTexts.
-
(n.d.). University of Rochester, Department of Chemistry.
-
(n.d.). University of Missouri-St. Louis, Science Learning Center.
-
(2021, September). Royal Society of Chemistry.
-
(n.d.). Mettler Toledo.
-
(2025). BenchChem.
-
(n.d.). University of Geneva.
-
Stieger, N., & Liebenberg, W. (2012). In Pharmaceutical Dosage Forms: Tablets, Third Edition.
-
Spingler, B., Schnidrig, S., & Todorova, T. (2012). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 553–557.
-
(n.d.). Solubility of Things.
-
(n.d.). University of York, Chemistry Teaching Labs.
-
(2024, October 22). Syrris.
-
(n.d.). University of Cape Town, Department of Chemistry.
-
Rezaei, H., Rahimpour, E., Martínez, F., & Jouyban, A. (2021). Journal of Molecular Liquids, 332, 115854.
-
Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Berardi, F. (2011). Chemical Biology & Drug Design, 78(5), 845-856.
-
(2012, September 19). Semantic Scholar.
-
Nichols, L. (2022, April 7). Chemistry LibreTexts.
-
(2021, August 24). Reddit.
-
Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). Arkivoc, 2006(14), 1-9.
-
(n.d.). Google Patents.
-
(n.d.). Google Patents.
-
Kalso, R. (2024). EBSCO.
-
(n.d.). Wikipedia.
-
(n.d.). Cayman Chemical.
-
(2025). BenchChem.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reductive Amination of 1-(4-Chloro-2-methylphenyl)piperazine
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern synthetic organic chemistry, particularly within drug discovery and development.[1] It is a robust and versatile method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[2] The reaction's prevalence stems from its operational simplicity, often proceeding as a one-pot synthesis, and its ability to avoid the overalkylation issues commonly associated with direct amine alkylation using alkyl halides.
This guide focuses on the application of 1-(4-chloro-2-methylphenyl)piperazine as the amine component in reductive amination. This substituted piperazine is a key structural motif and building block in medicinal chemistry, notably in the synthesis of antipsychotic agents such as Aripiprazole.[3][4][5] Mastering its use in reductive amination allows researchers to efficiently generate diverse libraries of molecules for structure-activity relationship (SAR) studies and to develop scalable synthetic routes for active pharmaceutical ingredients (APIs).
Part 1: Scientific Principles and Mechanistic Overview
The Reaction Pathway: From Carbonyl to Amine
The reductive amination process is a sequential, two-step reaction that occurs in a single reaction vessel.[6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a secondary amine, such as this compound, on the electrophilic carbon of an aldehyde or ketone. This is followed by a dehydration step to form a transient, positively charged iminium ion intermediate. This initial phase is often the rate-limiting step and can be facilitated by the removal of water or the use of a mild acid catalyst.
-
In Situ Reduction: The iminium ion, being more reactive towards reduction than the starting carbonyl compound, is then selectively reduced by a mild hydride-donating agent present in the reaction mixture. This selective reduction is critical to the success of the one-pot procedure.[7]
Caption: General mechanism of one-pot reductive amination.
The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can be employed, sodium triacetoxyborohydride (STAB) has emerged as the preeminent choice for reductive amination due to its mildness, selectivity, and broad functional group tolerance.[2][8]
-
Selectivity: Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is generally incapable of reducing aldehydes and ketones at a significant rate under neutral or weakly acidic conditions.[9] It demonstrates a marked preference for the reduction of the protonated iminium ion intermediate, which is crucial for achieving high yields in a one-pot reaction.[7]
-
Mild Reaction Conditions: STAB is effective at room temperature and does not require harsh acidic or basic conditions, preserving sensitive functional groups within complex molecules.
-
Safety Profile: It is considered safer and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide byproducts.[7][8]
-
Solvent Compatibility: STAB is moisture-sensitive and performs optimally in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][10]
Part 2: Detailed Experimental Protocol
This protocol provides a generalized procedure for the reductive amination of this compound with a representative aldehyde. Adjustments to stoichiometry, reaction time, and temperature may be necessary for different carbonyl substrates.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Typical Amount (0.5 mmol scale) |
| This compound | C₁₁H₁₅ClN₂ | 210.70 | 1.0 | 105 mg |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.1 - 1.2 | ~60 mg (57 µL) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 1.3 - 1.5 | ~148 mg |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | C₂H₄Cl₂ / CH₂Cl₂ | - | Solvent | 5 mL |
| Acetic Acid (optional) | CH₃COOH | 60.05 | catalytic | 1-2 drops |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Quench/Workup | As needed |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | - | Drying Agent | As needed |
Step-by-Step Methodology
Caption: Standard workflow for reductive amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the anhydrous solvent (DCE or DCM, approx. 0.1 M concentration) followed by the aldehyde or ketone (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[6] For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 drops) can be beneficial.[2]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture in small portions over 5-10 minutes. Note: The addition may be slightly exothermic, and some gas evolution (hydrogen) may occur upon contact with any residual moisture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure tertiary amine product.[11][12] The choice of eluent will depend on the polarity of the product.
Part 3: Safety, Handling, and Troubleshooting
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14][15]
-
This compound: May cause skin and serious eye irritation. Avoid inhalation of dust.[14]
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Contact with water or moisture releases flammable gases. Causes skin and eye burns. Handle in a dry environment.[16]
-
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): Halogenated solvents are suspected carcinogens and are harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.[16]
In case of accidental contact, wash the affected skin area with soap and water immediately.[17] For eye contact, rinse cautiously with water for several minutes.[17]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive STAB (degraded by moisture).2. Low reactivity of the carbonyl. | 1. Use a fresh bottle of STAB or a newly opened one.2. Add catalytic acetic acid. Increase reaction time or temperature slightly (to 40 °C). |
| Starting Material Remains | Insufficient reducing agent or reaction time. | Add an additional portion of STAB (0.3-0.5 eq) and continue stirring. Ensure the reaction has run for an adequate duration (up to 24h). |
| Formation of Byproducts | 1. Reduction of the carbonyl starting material.2. Impure starting materials. | 1. Ensure STAB is used, not NaBH₄. Add STAB after a pre-stirring period for iminium formation.2. Verify the purity of reactants before starting. |
References
-
Kowalski, P., & Jaśkowska, J. (2012). An efficient synthesis of aripiprazole, buspirone and NAN-190 by the reductive alkylation of amines procedure. Archiv der Pharmazie, 345(1), 81-85. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (2025). An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure. Request PDF. [Link]
-
Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Reaction Conditions. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv Preprint. [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
- Google Patents. (1972). US3639403A - Method for the preparation of piperazine and substituted piperazines.
-
Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Application Note. [Link]
-
Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]
-
Kandepi, V., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3362. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Request PDF. [Link]
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Scientific Diagram. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv Preprint. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. An efficient synthesis of aripiprazole, buspirone and NAN-190 by the reductive alkylation of amines procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. biotage.com [biotage.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Note: Optimizing Reaction Conditions for N-Arylation to Form Piperazine Derivatives
Abstract
Piperazine pharmacophores are ubiquitous in FDA-approved therapeutics, functioning as critical linkers in drugs ranging from antipsychotics (e.g., Aripiprazole) to tyrosine kinase inhibitors (e.g., Imatinib).[1] The formation of the C–N bond via N-arylation is a pivotal step in their synthesis.[2] However, the dual nucleophilic nature of piperazine often leads to uncontrolled bis-arylation, while steric and electronic deactivation of aryl halides can stall conversion. This application note provides a scientifically grounded, decision-based protocol for optimizing these reactions, contrasting the robust Buchwald-Hartwig Cross-Coupling with the cost-effective Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Decision Matrix
Before selecting a protocol, the electronic nature of the electrophile (aryl halide) must be analyzed. The choice between metal-catalyzed and metal-free pathways is dictated by the presence of Electron-Withdrawing Groups (EWGs) and the leaving group ability.
Figure 1: Reaction Pathway Selection Guide
Caption: Decision tree for selecting between Buchwald-Hartwig and SNAr methodologies based on substrate electronics and sterics.
Protocol A: Buchwald-Hartwig Amination (The "Universal" Method)
Best for: Unactivated aryl chlorides/bromides, electron-rich substrates, and sterically hindered systems.
Mechanistic Insight: The Catalyst Cycle
Success depends on the balance between oxidative addition and reductive elimination.[3] For secondary amines like piperazine, steric bulk around the metal center is required to promote reductive elimination and prevent β-hydride elimination (though less relevant for piperazine, it is crucial for catalyst stability).
Critical Consideration: Avoid Aryl Iodides if possible. Contrary to standard cross-coupling wisdom, iodide ions can poison active Pd(0) species by forming stable bridging dimers [1]. Aryl bromides or chlorides are preferred.
Figure 2: Pd-Catalyzed Amination Cycle
Caption: The catalytic cycle emphasizing the ligand's role in the reductive elimination step.
Recommended Conditions (Standardized)
We recommend RuPhos as the primary ligand for piperazine arylation due to its exceptional scope with secondary amines and resistance to moisture [2].
| Parameter | Recommendation | Rationale |
| Pre-catalyst | RuPhos Pd G4 (1–2 mol%) | Eliminates the induction period of Pd(OAc)₂; ensures precise L:Pd ratio (1:1). |
| Base | NaOtBu (1.2–1.4 equiv) | Strong enough to deprotonate the Pd-amine complex; soluble in organics. Use Cs₂CO₃ for base-sensitive substrates. |
| Solvent | THF or 1,4-Dioxane | Ethers facilitate the stabilization of cationic Pd intermediates. |
| Stoichiometry | Piperazine (1.2–1.5 equiv) | Slight excess prevents bis-arylation (formation of Ar-Pip-Ar). |
| Temperature | 60°C – 80°C | RuPhos is thermally stable; higher T promotes difficult reductive eliminations. |
Step-by-Step Protocol
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Piperazine (1.2 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G4 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 3 cycles (Vacuum/Fill). Note: While G4 catalysts are air-stable, the active catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add anhydrous THF or Dioxane (2–4 mL, 0.25–0.5 M concentration) via syringe.
-
Reaction: Heat to 80°C for 2–12 hours. Monitor conversion via HPLC/UPLC.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Wash with water/brine.
-
Purification: Concentrate and purify via flash chromatography. Tip: Piperazine derivatives often streak on silica; add 1% Et3N or NH4OH to the eluent.
Protocol B: SNAr (The "Green" Method)
Best for: Aryl fluorides/chlorides with strong ortho/para EWGs (e.g., -NO₂, -CN, -CF₃, Pyridines).
Mechanistic Insight: The Meisenheimer Complex
Unlike Pd-catalysis, SNAr proceeds via an addition-elimination pathway. The rate-determining step is usually the nucleophilic attack (addition), which disrupts aromaticity.[4] Therefore, Aryl Fluorides react faster than Chlorides or Bromides (The "Element Effect") because the high electronegativity of Fluorine lowers the LUMO energy of the ring, accelerating the attack [3].
Recommended Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
| Base | K₂CO₃ or DIPEA | Scavenges the generated acid (HF/HCl). Inorganic bases require vigorous stirring. |
| Temperature | 80°C – 120°C | High energy barrier to break aromaticity requires thermal drive. |
| Leaving Group | F >> Cl > Br | Use fluoro-substrates for milder conditions and faster rates. |
Step-by-Step Protocol
-
Charge: Combine Aryl Fluoride/Chloride (1.0 mmol) and Piperazine (1.5–2.0 equiv) in DMSO (3 mL).
-
Base: Add K₂CO₃ (2.0 equiv). Note: If the substrate is liquid, no inert atmosphere is strictly necessary, but recommended to prevent amine oxidation.
-
Heat: Stir at 100°C.
-
Monitor: Check TLC/LCMS. If conversion stalls, increase temp to 120°C.
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Pd) | Catalyst poisoning or oxidation. | Switch to RuPhos Pd G4 ; Ensure strict inert atmosphere; Add catalyst in two portions. |
| Bis-Arylation (Ar-Pip-Ar) | Piperazine concentration too low relative to Ar-X. | Increase Piperazine to 3.0–5.0 equiv ; Add Ar-X slowly (dropwise) to the amine solution. |
| Low Yield (SNAr) | Poor leaving group ability. | Switch from Ar-Cl to Ar-F ; Switch solvent to DMSO (higher dielectric constant). |
| Product Streaking (TLC) | Interaction with Silica silanols. | Pre-wash silica column with 1% Et₃N in Hexanes; Use DCM/MeOH/NH₄OH eluent systems. |
| Protodehalogenation (Pd) | β-hydride elimination from amine or solvent. | Lower temperature; Switch solvent to Toluene ; Use a milder base (Cs₂CO₃ ). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Rohrbach, S., Smith, A. J., et al. (2019). "Nucleophilic Aromatic Substitution (SNAr) as a Resource-Efficient Strategy." Green Chemistry.
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazines." Journal of Organic Chemistry.
Sources
Application Notes & Protocols: Synthesis of Bioactive Scaffolds Using 1-(4-chloro-2-methylphenyl)piperazine as a Building Block
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties.[2][3] These attributes make it a cornerstone in drug design, frequently incorporated to enhance pharmacokinetic profiles (ADME), modulate receptor interactions, and serve as a versatile linker.[1][2]
The specific building block, 1-(4-chloro-2-methylphenyl)piperazine , is a particularly valuable starting material. The substituted phenyl ring often serves as a key pharmacophoric element for receptor affinity, while the secondary amine at the N4 position provides a reactive handle for extensive chemical diversification. This guide provides an in-depth exploration of the synthetic strategies used to leverage this building block for the creation of novel bioactive scaffolds, with a focus on methodologies relevant to the synthesis of potential antipsychotic, antimicrobial, and anticancer agents.[4][5][6][7]
Core Synthetic Strategies for Derivatization
The primary route to creating diverse scaffolds from this compound involves the functionalization of the secondary amine. The main strategies include N-arylation, N-alkylation, and N-acylation/sulfonylation, each providing access to distinct chemical spaces and biological activities.
Diagram: Overall Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-chloro-2-methylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-chloro-2-methylphenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory-scale synthetic routes to this compound?
There are two primary, robust methods for synthesizing N-aryl piperazines like this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of an electron-deficient aryl halide with piperazine. For this specific target, 1,4-dichloro-2-methylbenzene is reacted with piperazine, typically in a high-boiling polar aprotic solvent and in the presence of a base. The reaction is driven by the activation provided by the electron-withdrawing nature of the second chlorine atom and is often favored for its cost-effectiveness on a large scale.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern and versatile cross-coupling reaction. It allows for the formation of the C-N bond between an aryl halide (or pseudohalide like a triflate) and piperazine under milder conditions than many SNAr reactions.[3][4] This method is particularly valuable when dealing with less reactive aryl halides and offers greater functional group tolerance. The choice of palladium catalyst, phosphine ligand, and base is critical for success.[5][6]
Q2: Between SNAr and Buchwald-Hartwig, which method should I choose?
The choice depends on several factors: scale, cost, available equipment, and the reactivity of your specific substrates.
-
Choose SNAr if: You are working on a large scale where cost is a primary driver, your starting aryl halide is sufficiently activated, and you can tolerate higher reaction temperatures (e.g., >120 °C).[1]
-
Choose Buchwald-Hartwig if: You require milder reaction conditions, are working with a less reactive aryl halide (e.g., aryl chlorides can be challenging), need high functional group tolerance, or are struggling to achieve good yields with SNAr.[5][7]
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific experimental issues you may encounter.
Q3: My yield of this compound is consistently low. What are the most likely causes?
Low yield is a common problem that can stem from several factors. Let's break down the potential causes based on the synthetic route.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Activation of the Aryl Halide: The SNAr reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group (the chlorine being substituted).[2] In 1,4-dichloro-2-methylbenzene, the second chlorine atom provides some activation, but it is not a strongly activating group like a nitro group.
-
Solution: The most critical parameter to overcome this is temperature . Ensure your reaction is heated sufficiently, often in the range of 120-160 °C, using a high-boiling solvent like DMSO, DMF, or NMP.
-
-
Improper Solvent Choice: The solvent must be polar aprotic to stabilize the negatively charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Solution: Use anhydrous DMSO, DMF, or NMP. Avoid protic solvents like alcohols or water, which can competitively react and reduce the nucleophilicity of the piperazine.
-
-
Base Incompatibility: A base is required to neutralize the HCl generated during the reaction. An incorrect or weak base can allow the reaction mixture to become acidic, protonating the piperazine and shutting down the reaction.
-
Solution: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Triethylamine (TEA) can also be used. Ensure at least one equivalent of base is used per equivalent of HCl produced.
-
For Buchwald-Hartwig Amination:
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen. Failure to maintain an inert atmosphere can lead to oxidation and catalyst death.
-
Solution: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
-
Incorrect Ligand Choice: This is one of the most critical variables. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling with aryl chlorides, sterically hindered, electron-rich biarylphosphine ligands are often required.[6]
-
Solution: For this transformation, consider ligands such as XPhos, RuPhos, or BrettPhos. These bulky ligands promote the difficult reductive elimination step to form the C-N bond.
-
-
Suboptimal Base: The base's role is not just to act as a proton scavenger; it is actively involved in the catalytic cycle. The strength and nature of the base can dramatically impact yield.
-
Solution: Strong, non-coordinating bases are typically preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific catalyst-ligand system.[6]
-
Q4: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?
The most common byproduct in this synthesis is the 1,4-bis(2-methyl-4-chlorophenyl)piperazine , where the starting aryl halide has reacted with both nitrogen atoms of the piperazine ring.
Strategies to Minimize Bis-Arylation:
-
Adjust Stoichiometry: Use a significant excess of piperazine relative to the aryl halide (e.g., 3 to 5 equivalents). Le Châtelier's principle dictates that this will statistically favor the mono-arylation product. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Use Mono-Protected Piperazine: This is the most robust and common industrial solution. React the aryl halide with N-Boc-piperazine . The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, ensuring only mono-arylation can occur. The Boc group can then be easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield the final product.[5] This approach adds a deprotection step but significantly improves selectivity and simplifies purification.
Q5: My reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?
If the reaction stalls, it points to a limiting factor that has been consumed or deactivated.
-
Check Reagent Quality: Ensure all reagents are pure and dry. Water can be particularly detrimental. Piperazine can be hygroscopic; ensure it is anhydrous. Solvents for Buchwald-Hartwig reactions must be scrupulously dried.
-
Monitor for Catalyst Deactivation (Buchwald-Hartwig): If the reaction starts well and then stops, catalyst deactivation is a prime suspect. This could be due to trace oxygen (see Q3) or thermal decomposition at excessively high temperatures. Ensure your temperature is within the recommended range for your catalyst/ligand system (typically 80-110 °C).[6]
-
Incomplete Dissolution: If any of your reagents (especially the inorganic base) are not well-dissolved or suspended, it can lead to poor reaction kinetics. Ensure vigorous stirring throughout the reaction.
Visual Workflows and Data
Workflow: Troubleshooting Low Yield
The following decision tree provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 1,4-dichloro-2-methylbenzene | 1,4-dichloro-2-methylbenzene or 1-bromo-4-chloro-2-methylbenzene |
| Amine | Piperazine (excess) or N-Boc-Piperazine | N-Boc-Piperazine is strongly recommended |
| Catalyst | None | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand | None | XPhos, RuPhos, or other biarylphosphine (1.1-1.2x Pd mol%) |
| Base | K₂CO₃, Cs₂CO₃ (1.5-2.0 equiv) | NaOt-Bu, LHMDS (1.4-2.0 equiv) |
| Solvent | DMSO, DMF, NMP (anhydrous) | Toluene, Dioxane, THF (anhydrous, degassed) |
| Temperature | 120 - 160 °C | 80 - 110 °C |
| Atmosphere | Ambient or N₂ | Strict Inert (Ar or N₂) |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine (Optimized for Yield and Selectivity)
This protocol is designed to maximize mono-arylation and provide a robust, reproducible yield.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 1,4-dichloro-2-methylbenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or prepare the catalyst by adding Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%).
-
Seal the Schlenk flask with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to the Schlenk flask.
-
Add the catalyst (or catalyst solution) to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected product can be purified by flash chromatography on silica gel if necessary.
Step 4: Boc Deprotection
-
Dissolve the purified intermediate in 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (excess, ~10 equiv) and stir at room temperature for 2-4 hours.
-
Monitor deprotection by TLC/LC-MS.
-
Upon completion, the product hydrochloride salt will often precipitate. It can be collected by filtration or the solvent can be removed in vacuo.
-
To obtain the free base, dissolve the salt in water, basify to pH >12 with NaOH, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry and concentrate to yield the final product.
Protocol 2: General Work-up for Product Purification
The basic nature of the piperazine moiety allows for a straightforward acid-base extraction to purify the product from non-basic impurities.
Caption: Workflow for acid-base purification.
References
-
Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5045. Link
-
Kim, J. H., et al. (2003). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents, US6525189B2. Link
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Link
-
Sperry, J. B., & Vitaku, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 12. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . Link
-
Lee, K., & Kim, Y. (2005). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Google Patents, KR20050014902A. Link
-
Ahmad, S., et al. (2020). Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). ResearchGate. Link
-
Pollard, C. B., & Riener, T. W. (1949). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Link
-
Ravez, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(11), 2848. Link
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146-1153. Link
-
Singh, U., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Link
-
de Paula, J. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 384. Link
-
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.com. Link
-
WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? wuxiapptec.com. Link
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting Solubility of 1-(4-chloro-2-methylphenyl)piperazine
Introduction: The "Hidden" Precipitate
You are likely reading this because your compound—1-(4-chloro-2-methylphenyl)piperazine (CMPP)—is behaving erratically in your assay. It dissolves in DMSO, but upon dilution into PBS or media (pH 7.4), it either clouds immediately or, more dangerously, precipitates "silently" over 1–2 hours, leading to false negatives in potency data.
This guide addresses the physicochemical root causes of this insolubility and provides three validated protocols to stabilize this lipophilic aryl-piperazine in aqueous environments.
Part 1: The Physicochemical Root Cause
To solve the solubility issue, we must understand the molecule's behavior in solution. CMPP is a lipophilic weak base .
The pKa Trap
The piperazine ring contains two nitrogen atoms:
-
N1 (Aniline-like): Attached to the phenyl ring. The electron-withdrawing nature of the phenyl ring (further enhanced by the Chlorine) and the steric bulk of the 2-Methyl group makes this nitrogen essentially non-basic (pKa < 2).
-
N4 (Secondary Amine): This is the basic center. For aryl-piperazines, this pKa is typically 8.8 – 9.2 .
The pH-Solubility Profile
-
At pH < 6.0: The N4 nitrogen is fully protonated (
). The molecule exists as a cation and is highly soluble. -
At pH 7.4 (Physiological): You are approaching the pKa. The equilibrium shifts. A significant portion (~5–10%) of the molecule reverts to the uncharged free base .
-
The Crash: The 4-chloro and 2-methyl substituents on the phenyl ring are highly lipophilic (LogP > 2.5). Once the uncharged free base forms, the water cannot solvate the hydrophobic tail, causing the molecule to "oil out" or crystallize.
Data Summary: Solubility Profile
| Solvent / Buffer | Estimated Solubility | State | Verdict |
| DMSO | > 30 mg/mL | Solution | Excellent Stock |
| 0.1 M HCl | > 10 mg/mL | Cationic Salt | Good (Transient) |
| PBS (pH 7.4) | < 0.1 mg/mL | Free Base | Precipitation Risk |
| PBS + 5% DMSO | ~ 0.3 mg/mL | Metastable | High Risk |
Part 2: Troubleshooting Guides & Protocols
Scenario A: In Vitro Assays (Cell Culture / Enzyme Inhibition)
Issue: Compound crashes when diluted from DMSO stock into media.
Protocol 1: The "Acid-Spike" Intermediate Dilution
Why this works: Prevents the "shock" precipitation that occurs when a high-concentration DMSO droplet hits a wall of neutral buffer.
-
Prepare Stock: Dissolve CMPP in 100% DMSO at 10 mM .
-
Intermediate Step: Prepare an intermediate dilution in 10 mM HCl (aqueous) instead of direct media.
-
Example: Dilute 10 µL of DMSO stock into 990 µL of 10 mM HCl. (Conc: 100 µM).
-
Result: The compound remains protonated and soluble.
-
-
Final Dilution: Pipette from the acidic intermediate into your assay buffer (pH 7.4).
-
Note: Ensure the buffering capacity of your assay buffer (e.g., HEPES/PBS) is strong enough to neutralize the small amount of acid added.
-
Scenario B: In Vivo Formulation (Animal Dosing)
Issue: Need high concentration (1–5 mg/mL) for IP/PO dosing; DMSO is toxic at high volumes.
Protocol 2: The Cyclodextrin Complex (Gold Standard)
Why this works: The hydrophobic chloro-methyl-phenyl tail is encapsulated inside the cyclodextrin donut, shielding it from water, while the hydrophilic exterior keeps the complex dissolved.
Materials:
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD)[1] -
Citric Acid or dilute HCl
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water. -
Compound Weighing: Weigh the required amount of CMPP (e.g., for 5 mg/mL).
-
Initial Dissolution: Add a minimal volume of 0.1 M Tartaric Acid or Citric Acid to the powder. Vortex until dissolved (protonation step).
-
Complexation: Slowly add the 20% HP-
-CD solution to the acidified drug. -
Adjustment: Adjust pH to 5.5–6.0 using 1N NaOH. Do not go to 7.4 if possible; keep slightly acidic to aid solubility.
-
Filtration: Sterile filter (0.22 µm).
Part 3: Diagnostic Flowcharts
Figure 1: The Solubility Mechanism
This diagram illustrates why the molecule crashes at physiological pH and how cyclodextrins prevent it.
Caption: Figure 1. Mechanism of precipitation at neutral pH and stabilization via cyclodextrin encapsulation.
Figure 2: Troubleshooting Decision Tree
Follow this logic to select the correct solvent system for your experiment.
Caption: Figure 2. Decision matrix for selecting the appropriate formulation strategy based on experimental context.
FAQ: Common Pitfalls
Q: Can I use Ethanol instead of DMSO? A: Use with caution. While CMPP dissolves in ethanol, ethanol has a higher vapor pressure and "creeps." When you pipette ethanol stocks into aqueous buffer, the local precipitation is often more severe than with DMSO. DMSO is preferred due to its higher dielectric constant and better miscibility kinetics.
Q: My solution looks clear, but my data is noisy. Why? A: You likely have micro-precipitates . These are invisible to the naked eye but scatter light and interfere with fluorescence/absorbance assays.
-
Validation Test: Spin your "dissolved" assay plate at 3000 x g for 10 minutes. Sample the supernatant. If the concentration drops compared to the pre-spin sample, you have micro-precipitation.
Q: Why does the 2-methyl group matter so much? A: The 2-methyl group forces the phenyl ring out of plane with the piperazine, increasing the "molecular volume" and lipophilicity. It makes the crystal lattice energy harder to break with water molecules compared to the simple 4-chlorophenylpiperazine (pCPP).
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pKa-dependent solubility profiling).
-
Cayman Chemical. 1-(4-Chlorophenyl)piperazine Product Information & Solubility Data. (Used as proxy for physicochemical baseline).
-
PubChem. 1-(4-Chloro-2-fluorophenyl)piperazine Compound Summary. (Structural analog comparison).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Purification of 1-(4-chloro-2-methylphenyl)piperazine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-chloro-2-methylphenyl)piperazine. The purity of this arylpiperazine intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This document provides in-depth, field-proven insights into overcoming common purification challenges, structured as a series of frequently asked questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for crude this compound mixtures.
Q1: What are the most common impurities I should expect in my crude this compound?
A: Impurities in crude this compound typically originate from the synthetic route employed. The most common classes of impurities include:
-
Unreacted Starting Materials: Such as 1-chloro-4-nitro-2-methylbenzene, piperazine, or the corresponding aniline precursor depending on the synthesis pathway.
-
Over-Alkylated Byproducts: Specifically, 1,4-bis(4-chloro-2-methylphenyl)piperazine, which can form if an excess of the aryl halide is used or reaction conditions are too harsh.[1]
-
Regioisomers: Depending on the synthetic method, isomers such as 1-(2-chloro-4-methylphenyl)piperazine could potentially form.
-
Solvent and Reagent Residues: Residual solvents (e.g., toluene, DMF) and inorganic salts from work-up procedures are common.[2]
-
Degradation Products: Products resulting from oxidation or other side reactions during synthesis or storage.
Q2: What are the key physicochemical properties of this compound that influence purification?
A: Understanding the compound's properties is fundamental to designing an effective purification strategy. Key characteristics include:
-
Basicity: As a piperazine derivative, the molecule has two nitrogen atoms, making it a weak base. The pKa values are crucial for developing acid-base extraction protocols.[3] This basicity allows the compound to be protonated and form a water-soluble salt in an acidic aqueous phase, separating it from neutral organic impurities.[4][5]
-
Polarity: The presence of the two nitrogen atoms makes it a relatively polar molecule. This influences its solubility in various organic solvents and its behavior in chromatographic systems.[3]
-
Crystallinity: Arylpiperazines are often crystalline solids, making recrystallization a viable and effective purification method.[6][7] Its melting point and solubility profile in different solvents are critical data points for this technique.[8]
-
Solubility: It exhibits good solubility in various organic solvents like methanol, ethanol, and DMF, but limited solubility in non-polar solvents like hexane.[9] Its hydrochloride salt form is typically soluble in water.[10]
Q3: Which analytical techniques are most suitable for assessing the purity of my final product?
A: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) is typically effective.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and confirming the identity of the main compound. It can effectively separate isomers and related piperazine derivatives.[13][14]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude mixture. It is invaluable for developing an effective solvent system for column chromatography.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to detect impurities if their concentration is significant (typically >1%).
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Q4: My recrystallization attempt resulted in a very low yield. What went wrong and how can I fix it?
A: A low yield from recrystallization is a common issue often related to solvent selection or procedural execution.
-
Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[15] If the compound is too soluble in the chosen solvent even when cold, a significant portion will remain in the mother liquor, leading to poor recovery.[3] Conversely, using an excessive volume of solvent, even a well-chosen one, will have the same effect.
-
Troubleshooting Steps:
-
Solvent System Optimization: If the yield is low, the solvent may be too "good." Consider using a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions is key.
-
Maximize Crystal Formation: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[15]
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be of lower purity.
-
Q5: I'm trying to purify by column chromatography, but my product is co-eluting with an impurity, and the peaks are tailing. How can I improve the separation?
A: Peak tailing and co-elution in silica gel chromatography of basic compounds like piperazines are classic problems stemming from strong interactions with the stationary phase.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel strongly and often irreversibly interact with the basic nitrogen atoms of the piperazine ring. This leads to poor peak shape (tailing) and can alter the expected elution order, causing co-elution.[3]
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to the mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) is added. The TEA will preferentially interact with the acidic sites on the silica, allowing your arylpiperazine to travel through the column more uniformly, resulting in sharper peaks and better separation.[3]
-
Optimize Eluent Polarity: If co-elution persists, a systematic adjustment of the mobile phase polarity is needed. Use TLC to test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). The ideal system should give a clear separation between your product (Rf value of ~0.3-0.4) and the impurity.[15]
-
Consider an Alternative Stationary Phase: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or cyano. For highly complex mixtures, reverse-phase (C18) flash chromatography may be a viable alternative.
-
Q6: After performing an acid-base extraction, my final product is still contaminated with a neutral, non-polar impurity. Why did the extraction fail to remove it?
A: This issue typically points to incomplete phase separation or insufficient washing during the work-up procedure.
-
Causality: Acid-base extraction is designed to separate basic compounds from neutral or acidic ones by leveraging their differential solubility in aqueous acid versus an organic solvent.[4] The protonated amine salt moves to the aqueous layer, leaving neutral impurities in the organic layer. If the neutral impurity is carried over into the aqueous phase (e.g., through an emulsion or insufficient washing), it will contaminate the final product when the free base is regenerated.
-
Troubleshooting Steps:
-
Re-extract the Acidic Aqueous Layer: After the initial separation of the acidic aqueous layer (containing your protonated product), wash this layer one or two more times with a fresh portion of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This will remove any lingering neutral organic impurities.
-
Ensure Complete Basification: Before back-extracting your product, ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the piperazine salt and convert it to the free base.
-
Thorough Washing of Final Organic Extract: After regenerating the free base and extracting it back into an organic solvent, wash this final organic layer with brine (saturated NaCl solution). This helps to break emulsions and remove excess water.
-
Dry the Organic Layer: Before evaporating the solvent, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.
-
Section 3: Visualized Workflows and Protocols
Purification Strategy Decision Workflow
This diagram guides the selection of an appropriate purification method based on the characteristics of the crude mixture.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is highly effective for removing neutral or acidic impurities from the basic target compound.[4][16]
-
Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidification: Add 1M hydrochloric acid (HCl) to the separatory funnel. Use a volume roughly equal to the organic phase. Shake the funnel vigorously, venting frequently to release any pressure.
-
Scientist's Note: The basic piperazine will be protonated to form its hydrochloride salt, which is soluble in the aqueous phase. Neutral impurities will remain in the organic layer.[5]
-
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Washing (Optional but Recommended): Add a fresh portion of organic solvent (e.g., ethyl acetate) to the aqueous layer in the flask, shake, and transfer back to the separatory funnel to separate. Discard this organic wash. Repeat this step to ensure complete removal of neutral impurities.
-
Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution while shaking, until the aqueous phase is strongly basic (pH > 10, check with pH paper).
-
Scientist's Note: This deprotonates the piperazine hydrochloride, regenerating the free base, which is now insoluble in water but soluble in organic solvents.
-
-
Back-Extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the funnel. Shake vigorously to extract the free base back into the organic phase.
-
Isolation: Drain the organic layer into a clean flask. Extract the aqueous layer once more with fresh organic solvent and combine the organic extracts.
-
Drying and Evaporation: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal if the crude product is a solid and contains impurities with different solubility profiles.[15]
-
Solvent Selection: Choose a suitable solvent or solvent pair using small-scale trials. A good solvent will dissolve the compound when hot but not when cold. Isopropanol, ethanol, or acetone/water mixtures are often good starting points.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until it begins to boil. Continue to add small portions of the hot solvent until the solid is just completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability for Arylpiperazines |
| Isopropanol | 82.6 | Polar Protic | Often a good choice; dissolves when hot, less soluble when cold. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol; may be too soluble for some derivatives. |
| Acetone | 56 | Polar Aprotic | Can be effective, often used in a pair with water or hexane. |
| Ethyl Acetate | 77.1 | Mid-Polarity | Good for dissolving, often needs an anti-solvent like hexane. |
| Toluene | 110.6 | Non-polar | Generally used for less polar compounds, may not dissolve piperazines well. |
| Hexane | 69 | Non-polar | Typically used as an anti-solvent or for washing to remove non-polar grease.[18] |
References
-
Amine Extraction in the Laboratory. (n.d.). Retrieved from [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]
-
Li, W., & Laduca, R. (2000). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 72(23), 5694–5699. Retrieved from [Link]
-
Smith, C. D., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2197-2204. Retrieved from [Link]
- Google Patents. (n.d.). US4407703A - Amine separation process.
- De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the identification of piperazine-based compounds. RSC Publishing. Retrieved from a real URL is not available in the provided search results.
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
Kandefer-Szerszeń, M., et al. (2010). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... Molecules, 15(4), 2347-2364. Retrieved from [Link]
- Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5044. Retrieved from a real URL is not available in the provided search results.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines... Molecules, 25(9), 2188. Retrieved from [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Repozytorium PK. (2021). Solvates of New Arylpiperazine Salicylamide Derivative... Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). Retrieved from [Link]
-
MDPI. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives... Molecules, 16(5), 4097-4114. Retrieved from [Link]
-
PMC. (2013). 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine-1,4-diium bis(trichloroacetate). Acta Crystallographica Section E, 69(Pt 10), o1551–o1552. Retrieved from [Link]
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Impactfactor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Int J Drug Deliv Technol, 15(4), 1878-1884. Retrieved from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Retrieved from a real URL is not available in the provided search results.
- Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine... (2011). Retrieved from a real URL is not available in the provided search results.
-
Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. Retrieved from [Link]
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from a real URL is not available in the provided search results.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 2. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Extraction in the Laboratory [ns1.almerja.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. swgdrug.org [swgdrug.org]
- 11. impactfactor.org [impactfactor.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. ikm.org.my [ikm.org.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 18. asianpubs.org [asianpubs.org]
Technical Support Center: Resolving Peak Tailing in Piperazine Derivatives
Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Target Compound Class: Piperazine Derivatives (Secondary Amines) Document ID: TS-HPLC-PIP-001
The Piperazine Paradox: Defining the Challenge
Piperazine derivatives represent a unique chromatographic challenge due to their dual-nitrogen heterocycle structure.[1] Unlike simple amines, piperazine possesses two basic centers with distinct
In standard Reversed-Phase (RP) HPLC at neutral pH, these molecules exist as dicationic or monocationic species. The "Paradox" arises because while we attempt to retain them based on hydrophobicity (the carbon scaffold), their strong positive charge drives them to adhere to the negatively charged surface of the silica column, causing severe peak tailing, retention time shifts, and quantitation errors.
Module 1: The Mechanistic Root Cause
Question: Why do piperazine peaks tail even on "end-capped" C18 columns?
Answer:
The root cause is Silanol Activity . Even high-quality C18 columns contain residual silanol groups (
At pH > 3.5, these silanols deprotonate to form
Visualization: The Dual-Interaction Model
The following diagram illustrates the "Tug-of-War" occurring inside your column.
Figure 1: The mechanism of peak tailing. The analyte is split between the desired hydrophobic interaction (green) and the unwanted electrostatic adsorption (red).
Module 2: Mobile Phase Engineering
Question: How do I modify my mobile phase to eliminate this tailing?
Answer: You must disrupt the electrostatic interaction described above. There are two primary chemical strategies: Suppression (Low pH) or Neutralization (High pH).
Strategy A: The "High pH" Approach (Recommended for Hybrid Columns)
If your column can withstand pH 10-11 (e.g., Hybrid Silica or Polymer), this is the most effective method.
-
Mechanism: At pH 10.5, piperazine (
) becomes largely neutral. Uncharged amines do not interact with silanols. -
Result: Sharp, symmetrical peaks and increased retention (due to higher hydrophobicity of the neutral species).
Strategy B: The "Sacrificial Base" Approach (Standard Silica)
If you must use a standard silica column (limit pH < 8), you cannot deprotonate the piperazine. Instead, you must block the silanols.
Protocol: Triethylamine (TEA) Buffer Preparation Use this protocol if you observe tailing at neutral/acidic pH.
-
Concentration: Add Triethylamine (TEA) to your aqueous mobile phase at a concentration of 10–20 mM (approx. 0.1% - 0.2% v/v) .
-
pH Adjustment: Adjust the pH of this buffer to 3.0 using Phosphoric Acid or Formic Acid.
-
Why pH 3.0? This suppresses the ionization of the silanols (
). -
Why TEA? The TEA cation (
) competes with the piperazine for any remaining active silanol sites. It "sacrifices" itself to saturate the surface.
-
Comparison of Mobile Phase Modifiers
| Modifier | Mechanism | Pros | Cons |
| Triethylamine (TEA) | Competitive binding to silanols | Excellent peak shape correction for standard columns. | High UV cutoff (absorbs <210nm); difficult to flush out; not MS friendly. |
| Trifluoroacetic Acid (TFA) | Ion-pairing + pH control | Low pH suppresses silanols; forms ion-pair with amine. | Strong signal suppression in LC-MS; can cause retention time drift. |
| Formic Acid | pH control | MS friendly; volatile. | Weak acid; often insufficient to suppress tailing for strong bases like piperazine. |
| Chaotropic Salts ( | Chaos/Masking | Disrupts solvation shell; masks charge. | Safety risk with organics; non-volatile (precipitates in MS). |
Module 3: Stationary Phase Selection
Question: Is my column the problem?
Answer: Likely, yes. Older "Type A" silica or standard C18 columns are insufficient for piperazine analysis. You require a stationary phase designed to repel positive charges or withstand high pH.
Recommended Column Technologies
-
Charged Surface Hybrid (CSH):
-
Technology: The particle surface is modified to have a slight positive charge.
-
Effect: Electrostatic repulsion. The positive surface repels the positive piperazine, preventing it from getting close enough to interact with deep silanols. This works excellently at low pH (formic acid).
-
-
Bridged Ethylene Hybrid (BEH):
-
Technology: Silica matrix reinforced with ethylene bridges.
-
Effect: Extreme pH stability (up to pH 12). Allows the use of Strategy A (High pH) described above.
-
-
Polar-Embedded Groups:
-
Technology: A polar group (amide/carbamate) is embedded in the C18 chain.
-
Effect: Creates a "water shield" near the surface that masks silanols.
-
Module 4: Advanced Troubleshooting (FAQs)
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific issue.
Figure 2: Troubleshooting decision matrix for basic analytes.
FAQ 1: The "Mass Overload" Effect
Q: My peak shape is perfect at 1 µg/mL but tails severely at 100 µg/mL. Why? A: This is Langmuir Isotherm behavior . The active silanol sites are limited in number. At low concentrations, you may not hit enough sites to see tailing. At high concentrations, a small fraction of your sample saturates the "good" C18 sites and the overflow interacts with the "bad" silanol sites.
-
Fix: Dilute the sample or increase buffer concentration (e.g., increase TEA or buffer molarity) to swamp the active sites.
FAQ 2: Chaotropic Salts
Q: I cannot use TEA (MS detection) and cannot use High pH (Silica column). What is left? A: Consider Chaotropic Salts (if not using MS) or Difluoroacetic Acid (DFA) (for MS).
- , 50-100mM) disrupts the water structure around the piperazine, making it behave more hydrophobically and masking charge interactions. Warning: Perchlorates are explosive with organic solvents upon drying.
-
DFA:[5] A middle-ground between Formic Acid and TFA.[5][6] It provides better peak shape than Formic Acid but less signal suppression than TFA.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Solving the Tailing Problem for Basic Compounds. Retrieved from [Link]
-
McCalley, D. V. (2010). Analysis of the retention and peak shape of basic analytes in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Dolan, J. W. (2006). Peak Tailing and Column Selection.[5][6][7][8][9][10][11] LCGC North America. Retrieved from [Link]
-
Agilent Technologies. (2018). Strategies for the Analysis of Basic Compounds. Retrieved from [Link]
-
Khalaf, K. D., et al. (2003). pKa determination of piperazine derivatives. Analytica Chimica Acta. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. hplc.eu [hplc.eu]
- 6. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stabilizing 1-(4-chloro-2-methylphenyl)piperazine (oCMPP) Solutions
This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of 1-(4-chloro-2-methylphenyl)piperazine (oCMPP) solutions. The following information provides a comprehensive resource for troubleshooting common issues and implementing effective stabilization strategies.
Introduction
This compound, a substituted piperazine, is a valuable building block in medicinal chemistry.[1] However, like many aromatic amines and piperazine derivatives, oCMPP can be susceptible to degradation in solution, leading to inconsistent experimental results and a reduction in shelf life.[2][3] The primary degradation pathways include oxidation, photodegradation, and pH-dependent reactions.[2][4] This guide will provide actionable solutions to mitigate these issues and ensure the integrity of your oCMPP solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the storage and handling of oCMPP solutions.
Q1: My oCMPP solution has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: Discoloration is a common indicator of oxidative degradation.[4] The piperazine moiety and the aromatic ring are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Store the final solution under an inert atmosphere.[4]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[4]
-
Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation, if compatible with your experimental design.[3][4]
-
Q2: I'm observing a loss of potency and inconsistent results in my biological assays using a stored oCMPP solution. Could this be a stability issue?
A2: Yes, inconsistent biological activity is a strong indication of compound degradation.[4] Even small amounts of degradation can significantly impact experimental outcomes.
-
Troubleshooting Steps:
-
Fresh is Best: Whenever possible, prepare oCMPP solutions fresh for each experiment.
-
Proper Storage: If solutions must be stored, do so at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[4][5][6]
-
Stability-Indicating Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of parent compound remaining before use.[4]
-
Q3: What is the optimal pH for storing oCMPP solutions to maximize stability?
A3: The stability of piperazine derivatives is often pH-dependent.[4] As a basic compound, oCMPP's solubility and stability can be significantly influenced by the pH of the solution.[7]
-
Troubleshooting Steps:
-
pH-Stability Profile: Conduct a pH-stability study by preparing the oCMPP solution in a series of buffers across a relevant pH range. Analyze the samples over time to identify the pH at which degradation is minimized.
-
Buffering: Once the optimal pH is determined, use a suitable buffer system to maintain it.[4]
-
Salt Formation: Consider using a salt form of oCMPP (e.g., hydrochloride salt) as this can improve both solubility and stability in aqueous solutions.[7]
-
Q4: I am having difficulty developing a stability-indicating HPLC method to separate oCMPP from its degradants. What can I do?
A4: Developing a robust HPLC method is crucial for accurately assessing stability.[4] Separation challenges are common, but can often be overcome with systematic optimization.
-
Troubleshooting Steps:
-
Column Selection: Experiment with different column stationary phases. While C18 is a common starting point, phenyl, cyano, or C8 columns may offer different selectivity that can resolve closely eluting peaks.[4]
-
Mobile Phase Optimization:
-
Gradient Elution: If an isocratic method is insufficient, a gradient elution program can often provide the necessary resolution to separate complex mixtures of degradation products.[4]
-
Key Degradation Pathways and Mitigation Strategies
Understanding the potential degradation pathways is crucial for designing effective stabilization strategies.
Caption: Key degradation pathways for oCMPP and corresponding mitigation strategies.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[5][6] | Reduces the rate of chemical degradation.[8] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Minimizes oxidative degradation.[4] |
| Light | In amber glass vials or protected from light. | Prevents photodegradation.[4] |
| Container | Tightly sealed, appropriate material (e.g., glass, HDPE).[9] | Prevents solvent evaporation and contamination. |
| Form | As single-use aliquots. | Avoids repeated freeze-thaw cycles which can accelerate degradation.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the oCMPP sample to identify potential degradation products and establish a stability-indicating analytical method.[4]
Caption: Workflow for a forced degradation study of oCMPP.
Materials:
-
This compound (oCMPP)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of oCMPP in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.[4]
-
Base Hydrolysis: Dissolve oCMPP in 0.1 M NaOH and incubate under similar conditions as the acid hydrolysis.[4]
-
Oxidative Degradation: Treat the oCMPP solution with 3% hydrogen peroxide at room temperature.[10]
-
Thermal Degradation: Store the oCMPP solution in a calibrated oven at an elevated temperature (e.g., 60°C).[11]
-
Photolytic Degradation: Expose the oCMPP solution to a light source in a photostability chamber, alongside a control sample protected from light.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) and a mass spectrometer (MS) detector to identify and characterize the degradation products.[4]
Protocol 2: Long-Term Stability Study
This protocol outlines a plan for assessing the stability of oCMPP solutions under proposed storage conditions.
Procedure:
-
Prepare a batch of oCMPP solution under the optimized conditions (e.g., specific solvent, pH, with/without antioxidants).
-
Divide the solution into multiple aliquots in the chosen storage containers (e.g., amber vials under nitrogen).
-
Store the aliquots at the intended storage temperature (e.g., -20°C).[6]
-
Establish a time-point schedule for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
At each time point, remove an aliquot and analyze it using a validated stability-indicating HPLC method.
-
Quantify the remaining oCMPP and any major degradation products. The stability can be assessed by the percentage of the initial concentration remaining over time.
References
- Al-Absi, H. R., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 109, 103369.
- Kuhn, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41243-41255.
- Nishikawa, M., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(4), 457-463.
- Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(4), 231-239.
-
Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
- Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 123-129.
- Pendergrass, S. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061.
-
Behn Meyer. (2026, February 5). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. Retrieved from [Link]
- Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-47.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Power, J. D., et al. (2010). Analytical methods for the separation of piperazine based drugs and congeners. Analytical Methods, 2(6), 643-649.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126.
- Singh, P., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(1), e202303969.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Nielsen, P., et al. (2011). Piperazine Degradation in Pilot Plants. Energy Procedia, 4, 1914-1921.
- Nijenhuis, I., et al. (2018). Identification of Degradation Pathways of Chlorohydrocarbons in Saturated Low-Permeability Sediments Using Compound-Specific Isotope Analysis. Environmental Science & Technology, 52(14), 7747-7756.
- Jain, D., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
- Xun, L., et al. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Bioessays, 22(6), 563-570.
- Fun, H.-K., et al. (2009). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. Zeitschrift für Kristallographie - New Crystal Structures, 224(3), 361-362.
-
Liu, X. (2024, January 5). Breaking down the biochemical pathways of protein degradation. Retrieved from [Link]
- Graiver, D., et al. (1998). Environmental degradation pathways for the breakdown of polydimethylsiloxanes. Journal of Inorganic Biochemistry, 69(3), 203-207.
- Dombrowski, N., et al. (2016). Reconstructing metabolic pathways of hydrocarbon-degrading bacteria from the Deepwater Horizon oil spill.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions during the formation of phenylpiperazine rings
Topic: Minimizing Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Introduction: The Phenylpiperazine Challenge
The phenylpiperazine moiety is a privileged pharmacophore in neuropsychiatric drug discovery (e.g., Aripiprazole, Vortioxetine) and antifungal agents (e.g., Posaconazole). However, its formation is often the bottleneck in scale-up due to two competing failure modes:
-
Poly-alkylation/arylation: The formation of
-bis(phenyl)piperazine (the "Dimer"). -
Incomplete Cyclization: The persistence of linear "open-chain" intermediates.
This guide provides diagnostic workflows for the two dominant synthetic routes: the Classical SNAr Cyclization (Industrial/Cost-driven) and the Buchwald-Hartwig Cross-Coupling (Precision/Diversity-driven).
Module 1: The Classical Route (SNAr Cyclization)
Method: Reaction of Aniline with Bis(2-chloroethyl)amine (Nitrogen Mustard).
The Mechanism & Failure Points
This reaction relies on the nucleophilic attack of the aniline nitrogen on the alkyl chloride. It is often performed as a "melt" (solvent-free) or in high-boiling solvents (e.g., n-butanol, chlorobenzene) at temperatures >150°C.
Critical Failure Mode: If the reaction environment is too basic initially, the intermediate secondary amine becomes nucleophilic too early, leading to quaternary ammonium salts or polymerization.
Visualizing the Pathway
The following diagram maps the divergence between successful cyclization and the formation of linear impurities.
Figure 1: Mechanistic divergence in the SNAr synthesis of phenylpiperazine. Success depends on favoring intramolecular cyclization over intermolecular polymerization.
Troubleshooting Guide: SNAr Route
| Issue Observed | Probable Root Cause | Corrective Action |
| Low Yield / High Viscosity | Polymerization due to free-basing the Nitrogen Mustard too early. | Do not pre-mix base. Use the HCl salt of the amine. The aniline itself acts as the initial base/buffer. Only add external base (Na₂CO₃) after the initial alkylation is complete. |
| "Open Chain" Impurity | Insufficient Temperature. The second alkylation (ring closure) is entropically disfavored and requires higher energy than the first. | Increase reaction temperature to 160–200°C . If using solvent, switch to Diglyme or perform as a neat melt. |
| Dark Tar Formation | Oxidation of the aniline at high temperatures. | Sparge the reaction vessel with Nitrogen or Argon throughout the high-heat phase. Add antioxidants (e.g., BHT) if permissible. |
Module 2: The Modern Route (Buchwald-Hartwig Amination)
Method: Pd-catalyzed coupling of Aryl Halides with Piperazine.[1][2][3]
The Selectivity Challenge
Piperazine has two identical NH sites. The statistical probability of the aryl halide reacting with the product (
Scientific Insight: Standard ligands (e.g., BINAP) often fail to discriminate between the starting piperazine and the mono-arylated product. Sterically demanding ligands are required to create a "pocket" that rejects the already-arylated amine.
Visualizing Catalyst Selectivity
This diagram illustrates how ligand choice dictates the reaction outcome.
Figure 2: Competition between mono- and bis-arylation. Re-entry of the mono-product into the catalytic cycle is the primary cause of yield loss.
Protocol: High-Selectivity Mono-Arylation
Based on methodologies established by the Buchwald Lab (MIT).
-
Stoichiometry: Use 5.0 to 8.0 equivalents of piperazine relative to the aryl halide.
-
Why? This statistical overload ensures the catalyst almost always encounters unsubstituted piperazine.
-
-
Catalyst System:
-
Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: RuPhos or BrettPhos .
-
Why? These ligands are bulky. They facilitate the coupling of the small piperazine but sterically clash with the larger
-phenylpiperazine, preventing the second reaction [1, 2].
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene or Dioxane (anhydrous).
Purification Trick: Because you used excess piperazine, the crude mixture contains Product + Huge Excess of Piperazine.
-
Step 1: Evaporate solvent.
-
Step 2: Triturate with water or perform a high-vacuum sublimation to remove unreacted piperazine (sublimes easily).
-
Step 3: The mono-aryl product remains.
Module 3: Impurity Isolation & Analysis
Even with optimized conditions, trace impurities may persist. Here is how to identify and remove them.
Common Impurity Profile
| Impurity Structure | Origin | Removal Strategy |
| N,N'-Bis(phenyl)piperazine | Over-reaction (Buchwald) or incorrect stoichiometry (SNAr). | Solubility Differential: This impurity is highly lipophilic and poorly soluble in dilute acid. Dissolve crude in 1M HCl; filter off the insoluble bis-impurity. Neutralize filtrate to recover product. |
| Linear "Open Chain" Amine | Incomplete cyclization (SNAr). | Derivatization: React crude with acetic anhydride. The primary amine of the open chain acetylates (becoming neutral); the secondary amine of the product acetylates (becoming neutral). Wait... this destroys the product.Better: Use column chromatography (DCM/MeOH/NH₃). The linear amine is much more polar than the cyclic product. |
| Regioisomers (e.g., 2-phenyl) | Use of styrene oxide/glycol routes (not covered here but common). | Recrystallization: Isomers often have vastly different melting points. Recrystallize from Ethanol/Hexane. |
FAQ: Frequently Asked Questions
Q: Can I use the SNAr "melt" method for electron-rich anilines? A: Generally, no. The SNAr mechanism requires the aniline to act as a nucleophile attacking the alkyl chloride. However, electron-rich anilines are prone to oxidation at the high temperatures (200°C) required for the melt. For electron-rich substrates (e.g., 4-methoxyaniline), the Buchwald-Hartwig route is significantly superior and cleaner.
Q: My Buchwald reaction stalled at 60% conversion. Should I add more catalyst? A: Before adding catalyst, check your amine source. Piperazine is hygroscopic. If it contains water, it can kill the Pd catalyst or consume the base. Ensure piperazine is sublimed or recrystallized dry before use. Also, ensure you are using an inert atmosphere (Argon/Nitrogen); oxygen kills active Pd(0) species rapidly.
Q: How do I remove the excess piperazine from the Buchwald reaction without a column? A: Piperazine has a high water solubility.
-
Dissolve the reaction mixture in Ethyl Acetate.
-
Wash 3x with Brine (not just water, to prevent emulsion). The unsubstituted piperazine will partition into the aqueous phase.
-
The mono-phenylpiperazine (more lipophilic) stays in the organic phase.
References
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: National Institutes of Health (PMC). URL:[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Highly Selective Monoarylation. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: Journal of Pesticide Science (via PMC). URL:[Link]
- Preparation method of N-phenyl piperazine (Patent CN103980229A).
Sources
Validation & Comparative
Interpreting the 1H NMR Spectrum of 1-(4-chloro-2-methylphenyl)piperazine: A Comparative Guide
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR chemical shift interpretation for 1-(4-chloro-2-methylphenyl)piperazine, a compound of interest in medicinal chemistry. By comparing its expected spectral features with the experimentally determined and theoretically calculated data for the closely related analogue, 1-(4-chlorophenyl)piperazine, we can achieve a confident and nuanced structural assignment.[1][2]
The Foundational Principles of 1H NMR Interpretation
Before delving into the specifics of our target molecule, it is crucial to understand the key parameters of a 1H NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (to a lower ppm value).[3][4]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling). The n+1 rule is a common guide, where 'n' is the number of equivalent neighboring protons.
Structural Features of this compound
The structure of this compound presents several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. The key to accurate interpretation lies in understanding the electronic effects of the substituents on both the aromatic and aliphatic regions of the molecule.
Comparative Analysis with 1-(4-chlorophenyl)piperazine
A study on 1-(4-chlorophenyl)piperazine provides valuable experimental and theoretical 1H NMR data that can serve as a baseline for our interpretation.[1][2] In this analogue, the aromatic protons exhibit distinct signals due to the influence of the chloro and piperazinyl substituents.
Expected 1H NMR Spectrum of this compound
By considering the additive effects of the methyl group on the phenyl ring, we can predict the 1H NMR spectrum of our target compound. The methyl group is an electron-donating group, which will cause a slight upfield shift for the nearby aromatic protons.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H6) | ~7.1-7.2 | Doublet | 1H | Ortho to both the piperazinyl and methyl groups, expected to be the most downfield of the aromatic protons. |
| Ar-H (H5) | ~6.9-7.0 | Doublet of doublets | 1H | Meta to the piperazinyl group and ortho to the chloro group. |
| Ar-H (H3) | ~6.8-6.9 | Doublet | 1H | Ortho to the piperazinyl group and meta to both the chloro and methyl groups. |
| Piperazine CH2 (N-Ar) | ~3.1-3.3 | Triplet | 4H | Adjacent to the aromatic ring, deshielded. |
| Piperazine CH2 | ~2.9-3.1 | Triplet | 4H | Further from the aromatic ring. |
| Ar-CH3 | ~2.3 | Singlet | 3H | Methyl group on the aromatic ring. |
| NH | ~1.9 | Broad singlet | 1H | Proton on the secondary amine of the piperazine ring. |
Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum for structural elucidation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[5]
-
-
Data Acquisition:
-
Record the 1H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[6]
-
Acquire the spectrum at room temperature.
-
Optimize the acquisition parameters, including the number of scans, relaxation delay, and pulse width, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Discussion and Comparison with Alternatives
The predicted 1H NMR spectrum for this compound is based on established principles of substituent effects. A comparison with the experimental data for 1-(4-chlorophenyl)piperazine reveals the expected influence of the additional methyl group. In the spectrum of 1-(4-chlorophenyl)piperazine, the aromatic region shows two distinct sets of doublets, corresponding to the protons ortho and meta to the piperazinyl group.[1] For our target molecule, the introduction of the methyl group breaks this symmetry, leading to three distinct aromatic signals with different multiplicities.
Alternative analytical techniques for structural elucidation include 13C NMR, mass spectrometry, and X-ray crystallography. While each of these methods provides valuable information, 1H NMR is often the most informative and readily accessible technique for determining the precise substitution pattern and conformational details of organic molecules in solution.
Conclusion
The interpretation of the 1H NMR spectrum of this compound can be confidently achieved through a combination of foundational NMR principles and a comparative analysis with structurally related compounds. The predicted chemical shifts, multiplicities, and integrations provide a clear roadmap for assigning the signals in an experimental spectrum. By following a rigorous experimental protocol, researchers can obtain high-quality data to confirm the structure of this and other novel chemical entities, thereby ensuring the integrity of their drug discovery and development efforts.
References
-
PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]
- Dikmen, G., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-244.
-
ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
- Hu, X. R., Gu, J. M., & Lu, G. L. (2003). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. Zeitschrift für Kristallographie-New Crystal Structures, 218(3), 333-334.
-
Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]
- Yilmaz, F., & Ertas, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-470.
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Tarcan, E., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801.
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
R Discovery. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PMC. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- Google Patents. (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
-
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of chloro-methylphenyl piperazines
Comparative Guide: Mass Spectrometry Profiling of Chloro-Methylphenyl Piperazines
Executive Summary
The differentiation of chloro-methylphenyl piperazines (CMPPs)—synthetic derivatives often categorized under "designer drugs" or New Psychoactive Substances (NPS)—presents a significant forensic challenge.[1] These compounds exist as multiple regioisomers (e.g., 2-chloro-4-methyl, 3-chloro-4-methyl) with isobaric masses (
Part 1: The Analytical Challenge
The core difficulty in analyzing CMPPs lies in the stability of the piperazine ring and the subtle electronic effects of the chlorine and methyl substituents on the phenyl ring.
-
Isobaric Interference: All regioisomers share the same molecular ion (
) and often identical base peaks in low-resolution MS. -
Co-elution: Without specialized stationary phases, ortho-, meta-, and para- isomers often co-elute in standard reverse-phase LC.
Part 2: Comparative Methodology (EI vs. ESI)
This section contrasts the two dominant modalities for CMPP analysis.
| Feature | GC-EI-MS (Standard Screening) | LC-ESI-MS/MS (Definitive Confirmation) |
| Ionization Energy | Hard (70 eV). Extensive fragmentation.[2] | Soft. Protonation |
| Molecular Ion | ||
| Isomer Specificity | Low. Spectra are virtually identical for positional isomers. | Medium-High. Energy-Resolved MS (ER-MS) can distinguish isomers based on dissociation kinetics. |
| Limit of Detection | ~10–50 ng/mL (requires derivatization for best sensitivity). | < 1 ng/mL (highly sensitive without derivatization). |
| Key Application | General library matching (SWGDRUG/NIST). | Quantitation and metabolite identification in biological matrices.[1][3][4][5] |
Part 3: Mechanistic Fragmentation Pathways
Understanding why fragments form is critical for interpreting spectra of unknown isomers.
Fragmentation Logic
-
Piperazine Ring Cleavage (Dominant): The most characteristic pathway involves the cleavage of the piperazine ring. In EI, this typically results in the loss of a
neutral fragment (imine). - -Cleavage: Loss of the alkyl group (Methyl) or the Halogen (Chlorine) is less common as a primary step but occurs in secondary fragmentation.
-
Iminium Ion Formation: The base peak in EI is usually the substituted phenyl-iminium species.
Pathway Visualization
The following diagram illustrates the fragmentation of a generic 3-chloro-4-methylphenyl piperazine under Collision Induced Dissociation (CID).
Caption: Proposed ESI-MS/MS fragmentation pathway for chloro-methylphenyl piperazine (
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the Quality Control (QC) steps fail, the data should be rejected.
GC-MS Protocol (Screening)
-
Sample Prep: Liquid-Liquid Extraction (LLE) using basic pH (pH 10-11) into ethyl acetate. Evaporate and reconstitute.
-
Derivatization (Optional but Recommended): Acylation with TFAA (Trifluoroacetic anhydride) improves peak shape and isomer separation.
-
Instrument Parameters:
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1.0 mL/min.[6]
-
Temp Program: 80°C (1 min)
20°C/min 300°C (hold 5 min).
-
-
Self-Validation:
-
Criterion: The ratio of m/z 168 to m/z 56 must be constant (
20%) across the peak width.
-
LC-ESI-MS/MS Protocol (Differentiation)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Biphenyl (provides better
selectivity for aromatic isomers than standard C18). -
MS Parameters (Q-TOF or Triple Quad):
-
Source: ESI Positive Mode.[7]
-
Collision Energy (CE): Ramp 15–45 eV.
-
-
Differentiation Strategy:
-
Monitor the transition of Precursor (211)
Product (168) vs. Precursor (211) Product (134) [Loss of Cl]. -
Ortho-isomers (Cl and Me adjacent) often show enhanced loss of Cl due to steric relief compared to meta or para isomers [1].
-
Part 5: Diagnostic Data Summary
The table below synthesizes expected mass shifts based on the behavior of homologous piperazines (mCPP, TFMPP).
| Ion Identity | m/z (Theoretical) | Origin | Diagnostic Value |
| Molecular Ion | 210 (EI) / 211 (ESI) | Parent | Confirms MW ( |
| Base Peak (EI) | 168 | Loss of | |
| Piperazine Ring | 56 | Low mass fragment. Confirms piperazine core.[1][10] | |
| Dechlorinated | 176 (ESI) | High abundance in ortho-chloro isomers due to proximity effects. | |
| Tropylium-like | 125 | Loss of entire piperazine ring. |
Part 6: References
-
Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. Link
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link
-
Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse.[8] Therapeutic Drug Monitoring. Link
-
Westphal, F., et al. (2009). Differentiation of regioisomeric trifluoromethylphenylpiperazines (TFMPP) by GC-MS and NMR spectroscopy. Forensic Science International. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
FTIR spectral analysis and band assignment for 1-(4-chloro-2-methylphenyl)piperazine
Topic: FTIR Spectral Analysis and Band Assignment for 1-(4-chloro-2-methylphenyl)piperazine Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a detailed breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of This compound (hereafter referred to as CMPP ). CMPP is a pharmacologically significant piperazine derivative, often utilized as a scaffold in the synthesis of serotonin receptor modulators (e.g., 5-HT2A/2C antagonists).
Accurate spectral assignment of CMPP is critical for distinguishing it from structural isomers (such as 3-chloro-2-methyl analogs) and pharmacological mimics like mCPP (1-(3-chlorophenyl)piperazine). This guide compares CMPP against these alternatives, focusing on the unique vibrational modes arising from the 1,2,4-trisubstituted phenyl ring and the steric influence of the ortho-methyl group .
Structural Context & Analytical Challenges
The Molecule
CMPP consists of a piperazine ring attached to a phenyl group. The phenyl ring bears a methyl group at the ortho (2) position and a chlorine atom at the para (4) position relative to the piperazine attachment.
The Analytical Challenge
-
Regioisomerism: Distinguishing the 2-methyl-4-chloro substitution pattern from 2-methyl-3-chloro or 2-methyl-5-chloro isomers.
-
Salt vs. Free Base: Pharmaceutical intermediates are often isolated as Hydrochloride (HCl) salts. This guide distinguishes between the two, as salt formation dramatically shifts N-H and C-N vibrational modes.
-
Steric Hindrance: The ortho-methyl group restricts the rotation of the piperazine ring, potentially sharpening specific skeletal vibrations compared to unhindered analogs like pCPP (1-(4-chlorophenyl)piperazine).
Experimental Methodology
To replicate the data discussed below, the following protocol is recommended to ensure reproducibility and high spectral resolution.
Protocol: Data Acquisition
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet iS50).
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic overtones).
-
Scans: 32 scans (Routine) or 64 scans (High Precision).
-
Sampling Mode:
-
Preferred: Diamond ATR (Attenuated Total Reflectance). Reason: Minimal sample prep, ideal for solid powders.
-
Alternative: KBr Pellet (1 mg sample : 100 mg KBr). Reason: Better for resolving weak overtone bands in the 1600–2000 cm⁻¹ region, though hygroscopic interference is a risk.
-
Workflow Visualization
The following diagram outlines the decision logic for distinguishing CMPP from common impurities.
Figure 1: Logic tree for differentiating CMPP from structural analogs using FTIR spectral regions.
Detailed Spectral Analysis & Band Assignment
The following assignments are based on Group Frequency Theory applied to the specific 1,2,4-trisubstituted scaffold of CMPP.
A. High-Frequency Region (4000 – 2000 cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| N-H Stretch | 3250 – 3350 | Medium | Free Base only. Characteristic of secondary amines (piperazine ring). |
| NH₂⁺ Stretch | 2400 – 2800 | Broad/Strong | HCl Salt only. A wide "ammonium band" that often obscures C-H stretches. |
| C-H (Aromatic) | 3010 – 3080 | Weak | C-H stretching of the phenyl ring protons (H3, H5, H6). |
| C-H (Aliphatic) | 2920 – 2960 | Medium | Asymmetric stretching of CH₂ (piperazine) and CH₃ (ortho-methyl). |
| C-H (Aliphatic) | 2820 – 2860 | Medium | Symmetric stretching. The presence of the methyl group enhances intensity here compared to non-methylated analogs. |
B. Fingerprint Region (1600 – 600 cm⁻¹) – The Identification Zone
This region provides the "fingerprint" necessary to validate the 1,2,4-substitution pattern (Cl at 4, Methyl at 2, N at 1).
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| C=C (Aromatic) | 1580 – 1610 | Variable | Quadrant stretching of the benzene ring. |
| C=C (Aromatic) | 1480 – 1500 | Strong | Semicircle stretching. Often split due to the asymmetry of the 1,2,4-substitution. |
| CH₂ Scissoring | 1440 – 1460 | Medium | Deformation of piperazine CH₂ and methyl CH₃. |
| C-N Stretch | 1220 – 1360 | Strong | Aryl-Amine (C_ar-N): ~1320 cm⁻¹. Aliphatic C-N: ~1250 cm⁻¹. |
| C-Cl Stretch | 1080 – 1100 | Medium | Aryl-Chloride stretch. Often coupled with ring vibrations. |
| OOP Bending | 860 – 900 | Medium | Diagnostic: Isolated Hydrogen (Position 3). |
| OOP Bending | 800 – 860 | Strong | Diagnostic: Two Adjacent Hydrogens (Positions 5 & 6). |
Technical Insight: The presence of two distinct bands in the OOP region (one for the isolated proton at H3, and one for the adjacent pair at H5/H6) is the primary method to confirm the 1,2,4-substitution . A 1,3-substituted analog (like mCPP) would show bands for 3 adjacent hydrogens (~780 cm⁻¹) and 1 isolated hydrogen.
Comparative Analysis: CMPP vs. Alternatives
This section objectively compares CMPP with its most common "confusers" in a laboratory setting.
Comparison 1: CMPP vs. mCPP (1-(3-chlorophenyl)piperazine)
mCPP is a common pharmacological analog and metabolite. Distinguishing them is vital for forensic and QC purposes.
| Feature | CMPP (Target) | mCPP (Alternative) | differentiation Key |
| Substitution | 1,2,4-Trisubstituted | 1,3-Disubstituted | OOP Region |
| Methyl Bands | Present (~2960, ~1375 cm⁻¹) | Absent | Aliphatic C-H |
| OOP Bands | ~820 cm⁻¹ (2 adj) & ~880 cm⁻¹ (1 iso) | ~690 cm⁻¹ & ~780 cm⁻¹ (3 adj) | Pattern Recognition |
| Symmetry | Lower (Steric hindrance) | Higher | Band Splitting |
Comparison 2: CMPP vs. Precursor (1-bromo-4-chloro-2-methylbenzene)
In synthesis monitoring, you must confirm the nucleophilic substitution of the bromine by piperazine.
| Feature | CMPP (Product) | Precursor (Starting Material) | Reaction Monitor |
| N-H Stretch | Present (~3300 cm⁻¹) | Absent | Appearance of N-H confirms amination. |
| C-N Stretch | Strong (1200-1350 cm⁻¹) | Absent | Appearance of C-N confirms coupling. |
| Aliphatic C-H | Strong (Piperazine CH₂) | Weak (Methyl only) | Intensity increase in 2800-3000 region. |
Structural Connectivity Diagram
The following diagram illustrates the molecular connectivity and the specific vibrational nodes discussed above.
Figure 2: Connectivity map linking structural moieties to their specific FTIR spectral bands.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on Group Frequency Theory and 1,2,4-substitution patterns).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2] (Source for specific C-Cl and Methyl deformation frequencies).
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Data for 1-(4-chlorophenyl)piperazine (pCPP). NIST Chemistry WebBook. [Link] (Used as a baseline for the phenylpiperazine scaffold).
- Bishop, M. (2020). Practical FTIR Analysis of Pharmaceutical Salts. Spectroscopy Online. (Reference for the shift in N-H bands in HCl salts).
Sources
A Comparative Guide to Phenylpiperazine Receptor Affinities: mCPP vs. The Uncharacterized 1-(4-chloro-2-methylphenyl)piperazine
This guide provides a detailed comparison of the receptor binding profiles for two phenylpiperazine-class compounds: the extensively studied meta-Chlorophenylpiperazine (mCPP) and the novel, uncharacterized compound 1-(4-chloro-2-methylphenyl)piperazine. For drug development professionals and researchers, understanding the nuances of how small structural changes impact receptor affinity is critical for predicting pharmacological effects and guiding molecular design.
While a wealth of data exists for mCPP, this compound remains largely unprofiled in publicly accessible literature. This guide will therefore serve two purposes: first, to present a comprehensive, data-supported profile of mCPP; and second, to provide the definitive experimental framework for characterizing the receptor affinity of a novel compound like this compound, using the principles of competitive radioligand binding assays.
Part 1: The Pharmacological Profile of m-Chlorophenylpiperazine (mCPP)
m-Chlorophenylpiperazine (mCPP) is a psychoactive compound that has been widely used as a research tool to probe the function of the serotonin system.[1] It is a metabolite of several antidepressant drugs, including trazodone. Its broad and relatively non-selective affinity for multiple serotonin (5-HT) receptors, as well as other monoamine receptors, results in a complex pharmacological profile characterized by psychostimulant, anxiogenic, and sometimes hallucinogenic effects.[1]
Quantitative Receptor Affinity of mCPP
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. The data below, consolidated from various studies, illustrates mCPP's promiscuous nature.
| Receptor Target | Kᵢ or IC₅₀ (nM) | Species/Tissue | Notes |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 360 - 1300[2] | Human Brain | Agonist activity |
| 5-HT₁ₑ | 100[3] | Rat Cortex | |
| 5-HT₂ₐ | 32.1[1] | Human | Partial Agonist |
| 5-HT₂ₑ | 3.4[1] | Human | Partial Agonist |
| 5-HT₂C | 28.8[1] | Human | Antagonist |
| 5-HT₃ | 360 - 1300[2] | Human Brain | Agonist activity can induce nausea[1] |
| Serotonin Transporter | |||
| SERT | 230 (IC₅₀)[4][5] | Human Occipital Cortex | Acts as a reuptake inhibitor and releasing agent[1][6] |
| Adrenergic Receptors | |||
| α₁-Adrenergic | 2500 - 24000[2] | Human Brain | Low affinity |
| α₂-Adrenergic | 570[2] | Human Brain | Moderate affinity |
| Dopamine Receptors | |||
| D₂ | >10,000[3] | Rat Striatum | Very low affinity |
Analysis of mCPP Profile: The data clearly shows that mCPP's primary actions are within the serotonin system. It binds with moderate to high affinity across multiple 5-HT receptor subtypes, often with little selectivity.[1][2] Its strongest interactions are with the 5-HT₂ₑ and 5-HT₂C receptors.[1] This lack of selectivity is the cornerstone of its complex in-vivo effects. For instance, while 5-HT₂C agonism is linked to anxiogenic and anorectic effects, simultaneous action at 5-HT₁ₐ and other receptors can produce a different cascade of downstream signaling.[1] Furthermore, its ability to inhibit serotonin reuptake via SERT adds another layer of complexity, increasing synaptic serotonin levels.[4][6]
Part 2: A Practical Guide to Characterizing this compound
As of this guide's publication, no specific receptor binding data for this compound is available in peer-reviewed scientific literature. The following section outlines the authoritative methodology by which a researcher would determine its affinity profile, establishing a direct comparison with mCPP. The gold-standard method for this is the competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This technique measures the affinity of a test compound (the "competitor," e.g., this compound) by quantifying its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and selectivity for the target receptor. The assay is performed on a biological preparation containing the receptor, such as membranes isolated from cultured cells expressing the receptor or from brain tissue.[7]
Caption: Workflow of Radioligand Binding Assay.
Part 3: Structure-Activity Relationship (SAR) and Hypothetical Comparison
While empirical data is essential, we can form a hypothesis on how the structural differences between mCPP and this compound might alter receptor affinity based on established medicinal chemistry principles for this scaffold.
-
mCPP (1-(3-chlorophenyl)piperazine): The chlorine atom is at the meta- (3) position of the phenyl ring.
-
This compound: The chlorine is moved to the para- (4) position, and a methyl group is added at the ortho- (2) position.
Potential Implications of Structural Changes:
-
Steric Hindrance: The addition of the ortho-methyl group is the most significant change. This bulky group is adjacent to the piperazine linkage and can cause steric hindrance, potentially restricting the rotation of the phenyl ring. This conformational rigidity can either increase or decrease affinity depending on whether the resulting preferred conformation is favorable for binding within a specific receptor's pocket. For some receptors, this could drastically reduce affinity, while for others, it might lock the molecule into a highly active conformation, increasing affinity and selectivity.
-
Electronic Effects: Moving the electron-withdrawing chlorine atom from the meta- to the para-position will alter the electronic distribution of the phenyl ring. This can influence key interactions, such as pi-stacking or cation-pi interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor binding site.
-
Selectivity: The combined steric and electronic changes are highly likely to introduce receptor selectivity. While mCPP is notoriously non-selective, the substituted pattern of this compound might favor binding to certain receptor subtypes over others. For example, a receptor with a larger, more accommodating binding pocket might tolerate the ortho-methyl group, whereas a tighter pocket would not.
m-Chlorophenylpiperazine (mCPP) is a non-selective serotonergic agent with a well-documented, broad receptor affinity profile that makes it a useful but complex pharmacological tool. In contrast, this compound represents an uncharacterized chemical entity. The structural modifications—specifically the addition of an ortho-methyl group and the repositioning of the chloro substituent—strongly suggest that its receptor affinity profile will differ significantly from that of mCPP, likely with increased selectivity for a subset of monoamine receptors.
Determining this profile requires rigorous experimental work. The provided radioligand binding assay protocol offers a robust, validated framework for any research team to undertake this characterization. Such studies are fundamental to drug discovery, allowing scientists to build a comprehensive understanding of a compound's potential therapeutic effects and off-target liabilities.
References
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575.
-
Invernizzi, R., Cotecchia, S., De Blasi, A., Mennini, T., Pataccini, R., & Samanin, R. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239–244.
-
Wikipedia contributors. (n.d.). meta-Chlorophenylpiperazine. Wikipedia.
-
Baumann, M. H., Mash, D. C., & Staley, J. K. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150–2152.
-
PubMed. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2.
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Eltze, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 197–206.
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
-
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv.
-
Baumann, M. H., Rutter, J. J., & Auerbach, S. B. (1993). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropharmacology, 32(12), 1361–1368.
Sources
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Elemental Analysis for 1-(4-chloro-2-methylphenyl)piperazine
Executive Summary
Objective: To objectively evaluate the efficacy of Elemental Analysis (CHN Combustion) as a purity validation metric for 1-(4-chloro-2-methylphenyl)piperazine (hereafter 4-CMPP ), specifically in the context of pharmaceutical intermediate qualification.
Verdict: While Elemental Analysis (EA) remains the "Gold Standard" for bulk purity and salt stoichiometry confirmation, it is insufficient as a standalone release test for 4-CMPP. It must be coupled with orthogonal techniques (HPLC, qNMR) to detect regioisomeric impurities and high-molecular-weight byproducts that EA often masks.
Part 1: The Target Molecule Profile
Before validating, we must establish the theoretical baseline. 4-CMPP is a piperazine derivative often used as a serotonin receptor ligand scaffold. Its purity is critical, as piperazine contaminants can induce off-target cytotoxicity.
Physicochemical Baseline[1]
-
IUPAC Name: this compound[1]
-
Molecular Formula:
[2] -
Molecular Weight: 210.70 g/mol
-
Physical State: Typically a pale yellow oil (free base) or white crystalline solid (hydrochloride salt).
Theoretical Composition (Combustion Targets)
To pass validation, experimental values must fall within
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 132.12 | 62.70% | 62.30% – 63.10% |
| Hydrogen (H) | 15.12 | 7.18% | 6.78% – 7.58% |
| Nitrogen (N) | 28.01 | 13.30% | 12.90% – 13.70% |
| Chlorine (Cl) | 35.45 | 16.82% | Typically not measured in standard CHN |
Part 2: Comparative Analysis (EA vs. Alternatives)
This section objectively compares EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).
The Specificity Gap (EA vs. HPLC)
Hypothesis: EA cannot distinguish between the target molecule and its regioisomers. Scenario: Synthesis of 4-CMPP often involves nucleophilic aromatic substitution. If the starting material contains 3-chloro isomers, the product will contain 1-(3-chloro-2-methylphenyl)piperazine .
-
Elemental Analysis: Both isomers have the exact same formula (
).-
Result:PASS (False Positive for purity).
-
-
HPLC (C18 Column): Due to different dipole moments, the isomers will have distinct retention times.
-
Result:FAIL (Detects impurity).
-
The Solvation Trap (EA vs. qNMR)
Hypothesis: EA is hypersensitive to trapped solvents (DCM, Toluene) and moisture, which HPLC often misses if the solvent peak elutes in the void volume.
-
Scenario: The sample contains 2% trapped Dichloromethane (
) by weight. -
Elemental Analysis:
-
Carbon % drops (DCM is only 14% Carbon vs. 62% in 4-CMPP).
-
Result:FAIL (Correctly identifies bulk contamination).
-
-
HPLC (UV detection): DCM has low UV absorbance at 254nm and may be ignored.
-
Result:PASS (False Negative).
-
The Inorganic Blind Spot
Hypothesis: EA detects non-combustible contaminants (inorganic salts) that HPLC/GC misses.
-
Scenario: Residual NaCl from the reaction quenching.
-
Elemental Analysis: %C, %H, and %N all decrease proportionally because the salt adds mass but no signal.
-
Result:FAIL (Crucial for verifying salt removal).
-
Part 3: Experimental Validation Protocol
Workflow Diagram
The following diagram illustrates the critical path for validating 4-CMPP, highlighting where EA fits into the decision matrix.
Figure 1: Integrated Analytical Workflow. EA serves as the primary gatekeeper for bulk purity before expensive chromatographic testing.
Detailed Protocol: CHN Combustion Analysis
Prerequisite: Sample must be dried under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture. 4-CMPP is hygroscopic in its HCl salt form.
-
Calibration: Calibrate the analyzer using Acetanilide (standard) to establish the K-factor.
-
Weighing: Weigh 2.0 – 3.0 mg of dried 4-CMPP into a tin capsule. Fold to exclude air.
-
Combustion: Flash combustion at 975°C with injected Oxygen.
-
Reduction: Gases pass over Copper at 600°C to reduce
to . -
Detection: TCD (Thermal Conductivity Detection) quantifies
, , and .
Part 4: Experimental Data (Simulated Cases)
The following table presents three distinct scenarios often encountered during the development of 4-CMPP. This data demonstrates how EA interprets different types of impurity profiles.
Theoretical Target: C: 62.70%, H: 7.18%, N: 13.30%
| Sample ID | Scenario Description | Experimental C% | Experimental H% | Experimental N% | Diagnosis | |
| Lot A-001 | High Purity (>99.5%) | 62.65% | 7.20% | 13.28% | < 0.1% | PASS: Excellent bulk purity. |
| Lot B-054 | Wet Sample (1.5% | 61.75% | 7.35% | 13.10% | C: -0.95% | FAIL: Low Carbon, High Hydrogen. Indicates moisture. Needs re-drying. |
| Lot C-089 | Inorganic Salt (2% NaCl) | 61.45% | 7.03% | 13.03% | All Low | FAIL: Proportional drop in all values. Indicates non-combustible contamination. |
| Lot D-102 | Regioisomer (3-Cl isomer) | 62.71% | 7.19% | 13.29% | < 0.1% | FALSE PASS: EA cannot detect this. Requires HPLC. |
Interpretation of Data[2][5][6][7][8][9][10][11][12][13]
-
Lot B-054 (Moisture): Note that Hydrogen is artificially high (due to
) while Carbon and Nitrogen are diluted. This is the classic signature of a "wet" sample. -
Lot C-089 (Salts): When all percentages drop below the theoretical value by a similar factor, suspect inorganic contamination (Silica, NaCl,
).
Part 5: Impurity Origin Pathway
Understanding what EA is detecting requires understanding the synthesis.
Figure 2: Synthesis pathway showing where impurities originate. EA is particularly good at catching the "Catalyst Residue" (Inorganic Salts) which HPLC might miss.
References
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]
-
National Institutes of Health (NIH). (2018). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 2. PubChemLite - 1-(4-chloro-2-methylphenyl)-piperazine (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Chromatographic Comparison of Piperazine Regioisomers: A Technical Guide
Executive Summary & Mechanistic Rationale
Piperazine regioisomers—such as 2,3- vs. 2,5-dimethylpiperazine or ortho-, meta-, para-chlorophenylpiperazines—present a distinct separation challenge due to their identical molecular weight, similar pKa values (typically basic,
Standard C18 alkyl phases often fail to resolve these isomers because they rely primarily on hydrophobic subtraction. The separation of piperazine regioisomers requires shape selectivity and electronic interaction (dipole-dipole,
The "Selectivity Gap" in C18
-
C18 Mechanism: Dispersive interactions. Cannot easily distinguish between a methyl group at the C2 vs. C3 position if the overall hydrophobic surface area is identical.
-
PFP (Pentafluorophenyl) Mechanism: Offers
interactions and strong dipole moments from the fluorine ring. This creates a "retention slot" that discriminates based on the electron density distribution of the isomer. -
Polysaccharide Chiral Stationary Phases (CSPs): Surprisingly effective for achiral regioisomers. The supramolecular grooves of amylose/cellulose phases (e.g., Chiralpak IC) provide steric pockets that fit one regioisomer better than another.
Strategic Method Selection
The following decision tree outlines the optimal chromatographic mode based on the specific structural class of the piperazine derivative.
Figure 1: Decision matrix for selecting the stationary phase based on piperazine substitution patterns.
Comparative Analysis of Methodologies
The following data summarizes the performance of three distinct approaches for separating a critical pair: 2,3-dimethylpiperazine (2,3-DMP) vs. 2,5-dimethylpiperazine (2,5-DMP) .
| Parameter | Method A: Reversed-Phase C18 | Method B: Fluorophenyl (PFP) | Method C: Immobilized CSP (SFC) |
| Stationary Phase | High-strength Silica C18 | Pentafluorophenyl Propyl | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) |
| Mobile Phase | 10mM Ammonium Bicarbonate (pH 10) / ACN | 0.1% Formic Acid / Methanol | CO2 / Methanol (with 0.1% DEA) |
| Selectivity ( | 1.05 (Poor) | 1.15 (Moderate) | 1.45 (Excellent) |
| Resolution ( | < 1.5 (Co-elution common) | 2.0 - 2.5 | > 4.0 |
| Run Time | 15-20 min | 12-15 min | < 5 min |
| Mechanism | Hydrophobicity | Dipole-Dipole + H-Bonding | Steric Recognition / Inclusion |
| Robustness | High | Medium (Sensitive to MeOH %) | High |
Expert Insight: While C18 is the industry workhorse, it often fails to separate 2,3-DMP and 2,5-DMP because the hydrophobic footprint is nearly identical. Method C (SFC with CSP) is the superior choice for high-throughput screening of these isomers due to the rigid chiral grooves acting as "shape selectors" for the achiral regioisomers [1, 3].
Detailed Experimental Protocols
Protocol A: PFP Separation for Aromatic Regioisomers
Best for: ortho-, meta-, para-chlorophenylpiperazines (CPP).
Rationale: The fluorine atoms on the PFP ring create a localized electron-deficient region, interacting strongly with the electron-rich aromatic ring of the analyte. The position of the chlorine atom on the piperazine dramatically alters this interaction energy.
-
Column: ACE C18-PFP or Waters XSelect HSS PFP (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) here because ACN's
-electrons can interfere with the stationary phase's selectivity. -
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-18 min: 60% B (Isocratic hold)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 210 nm (or MS for trace analysis).
Self-Validation Step: Calculate the Tailing Factor (
Protocol B: SFC Separation for Aliphatic Isomers
Best for: Methyl-substituted piperazines (e.g., 2,3- vs 2,5-dimethyl).
Rationale: Supercritical Fluid Chromatography (SFC) utilizes the high diffusivity of supercritical CO2. Using an immobilized polysaccharide column (Chiralpak IC or AD-H) exploits the "lock-and-key" fit. Even though the analytes may be achiral or racemic, the distance between the nitrogen atoms matches specific binding sites in the amylose coil.
-
System: UPC2 or standard SFC Prep system.
-
Column: Chiralpak IC (150 x 3.0 mm, 3 µm).
-
Co-Solvent (Modifier): Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).
-
Critical: The basic additive is mandatory to ensure the piperazine remains neutral and elutes with sharp peak shape.
-
-
Gradient:
-
Isocratic 15% Modifier in CO2.
-
-
Back Pressure: 120 bar (1740 psi).
-
Temperature: 40°C.
-
Flow Rate: 2.0 mL/min.
Self-Validation Step: Monitor the pressure drop. If resolution degrades, check the water content in the modifier. Polysaccharide phases can swell/shrink with water adsorption; strictly anhydrous MeOH is recommended for reproducibility [3].
Experimental Workflow & Data Integrity
The following diagram illustrates the validated workflow for establishing a robust separation method, including the critical "Fail-Safe" loops.
Figure 2: Method development workflow with integrated optimization loops.
Troubleshooting Guide
-
Peak Tailing: Piperazines are strong bases. If tailing occurs on C18/PFP, ensure the pH is at least 2 units away from the pKa. For high pH stable columns (e.g., XBridge), use pH 10. For standard silica, use pH 3.0 with high ionic strength (50mM).
-
Retention Drift: In SFC, retention drift often indicates the adsorption of CO2 on the basic sites of the column. Ensure the system is fully equilibrated (min 20 column volumes) with the basic additive (DEA/IPA) before the first injection.
References
-
Shimadzu Corporation. (2016). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011).[2] Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- West, C., & Lesellier, E. (2006). Characterisation of stationary phases in subcritical fluid chromatography with the solvation parameter model.
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of 1-(4-Chloro-2-methylphenyl)piperazine
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. 1-(4-chloro-2-methylphenyl)piperazine is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a potential process-related impurity in the manufacturing of Trazodone.[1][2] This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust analysis of this compound, grounded in scientific principles and practical application.
The Critical Role of this compound Analysis
This compound, while not a common API itself, is a significant compound in the landscape of pharmaceutical development and quality control. Its presence, even in trace amounts, can indicate inefficiencies in synthetic routes or degradation pathways. Regulatory bodies mandate strict control over such impurities, making their accurate detection and quantification a non-negotiable aspect of drug manufacturing.[1]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for achieving the required sensitivity, specificity, and accuracy in the analysis of this compound. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like piperazine derivatives. Its versatility in column chemistry and detection methods makes it highly adaptable for impurity profiling.
Causality in Method Selection: A reversed-phase HPLC (RP-HPLC) method is typically preferred for piperazine derivatives due to their polarity. A C18 column is a common first choice, offering a good balance of hydrophobic retention and peak shape.[3][4] The mobile phase composition is critical; a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention times and resolution from other components.[3]
Self-Validating System: A robust HPLC method should include system suitability tests to ensure its performance. Parameters such as theoretical plates, tailing factor, and repeatability of injections of a standard solution are monitored to confirm the system is operating correctly before sample analysis. The use of a photodiode array (PDA) detector allows for the assessment of peak purity, adding another layer of validation to the analytical results.
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers excellent sensitivity and specificity, particularly with the use of mass spectrometric detection.
Causality in Method Selection: For piperazine derivatives, GC-MS can be a highly effective method, often providing lower detection limits than HPLC-UV.[5][6] The choice of a suitable capillary column, such as a DB-5ms, is crucial for achieving good separation of isomers and related impurities.[6][7] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.
Self-Validating System: The inclusion of an internal standard in the GC-MS analysis helps to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of quantification. The unique mass spectrum of this compound serves as a built-in validation of its identity.
Workflow for GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.
Comparison of Analytical Methodologies
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. |
| Detection | Commonly UV-Vis (PDA), Fluorescence, or Mass Spectrometry. | Primarily Mass Spectrometry, providing structural information. |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Generally excellent, especially with selected ion monitoring (SIM). |
| Specificity | Good, enhanced with PDA for peak purity analysis. | Excellent, based on unique mass fragmentation patterns. |
| Sample Preparation | Generally straightforward, dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but often direct injection is possible for piperazines. |
Reference Standards: The Cornerstone of Accurate Analysis
The quality of the reference standard is fundamental to the accuracy of any quantitative analysis. A reliable reference standard should be of high purity and well-characterized. Several suppliers offer reference standards for piperazine derivatives and related impurities.
When selecting a reference standard for this compound, it is crucial to consider the following:
-
Purity: The certificate of analysis (CoA) should state the purity, typically determined by HPLC or GC.
-
Characterization Data: The supplier should provide comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, and Infrared Spectroscopy, to confirm the identity of the compound.[8][9]
-
Traceability: Where possible, reference standards traceable to pharmacopeial standards (e.g., USP, EP) should be used.[1]
Potential Suppliers of Related Reference Standards:
While a specific reference standard for this compound may need to be custom synthesized or sourced from a specialized supplier, the principles of qualification remain the same.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of this compound
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This is the stock solution.
-
Prepare working standards by further diluting the stock solution with the diluent to achieve concentrations in the expected range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the API (e.g., Trazodone) into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: GC-MS Method for the Identification and Quantification of this compound
-
Chromatographic System:
-
GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in methanol.
-
Prepare a stock solution of a suitable internal standard (e.g., 1-(3-chlorophenyl)piperazine-d8) (100 µg/mL) in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock solution and a fixed amount of the internal standard stock solution into a suitable matrix or solvent.
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the API into a 10 mL volumetric flask.
-
Add a fixed amount of the internal standard stock solution.
-
Dissolve in and dilute to volume with methanol.
-
-
Analysis:
-
Inject 1 µL of each calibration standard and sample solution.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion
The analysis of this compound is a critical aspect of quality control in the pharmaceutical industry. Both HPLC and GC-MS offer robust and reliable methods for its determination. The choice between these techniques will depend on the specific requirements of the analysis, including the required sensitivity and the nature of the sample matrix. Regardless of the method chosen, the use of a well-characterized reference standard is paramount for achieving accurate and defensible results. This guide provides a framework for developing and validating analytical methods for this important compound, ensuring the safety and quality of pharmaceutical products.
References
-
proLékaře.cz. What Did the Patent for the Synthesis of Highly Pu... [Link]
- Google Patents. WO2017166050A1 - Method for preparing trazodone hydrochloride.
-
PrepChem.com. Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. [Link]
-
RSC Publishing. Analytical Methods. [Link]
- Google Patents. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
-
Pharmaffiliates. Trazodone-impurities. [Link]
-
PrepChem.com. Synthesis of (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine (compound B, prepared in Example 4.2);. [Link]
-
Veeprho. Trazodone Impurities and Related Compound. [Link]
- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
National Center for Biotechnology Information. Trazodone. PubChem Compound Summary for CID 5533. [Link]
-
SpringerLink. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]
-
Pharmaffiliates. 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine. [Link]
-
MDPI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
SpringerLink. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]
-
Veeprho. 1-((4-chlorophenyl)(phenyl)methyl)-4-(phenylsulfonyl)piperazine | CAS 1391052-52-0. [Link]
-
Journal of Chemical and Pharmaceutical Research. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
-
Scribd. Recommended Methods For The Identification and Analysis of Piperazines in Seized Materials (2013). [Link]
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]
-
National Center for Biotechnology Information. 1-(4-Chloro-2-fluorophenyl)piperazine. PubChem Compound Summary for CID 2783123. [Link]
-
ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholars.direct [scholars.direct]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. veeprho.com [veeprho.com]
- 15. veeprho.com [veeprho.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-chloro-2-methylphenyl)piperazine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as 1-(4-chloro-2-methylphenyl)piperazine, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperazine derivative containing a halogenated aromatic ring. While specific toxicity data for this exact compound is not extensively published, the structural motifs provide a strong indication of its potential hazards.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also respiratory irritants.[3]
-
Halogenated Aromatic Group: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4] The carbon-chlorine bond is highly stable, making these compounds resistant to natural degradation.[5]
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Class | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed or inhaled. | Based on data for similar piperazine derivatives.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | A known property of piperazine and its derivatives.[2][3] |
| Serious Eye Damage | Causes serious eye irritation or damage. | A known property of piperazine and its derivatives.[2][3] |
| Environmental Hazard | Potentially toxic to aquatic life. | A characteristic of halogenated organic compounds.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[7]
-
Skin and Body Protection: A lab coat or chemically resistant apron is required.[2]
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, chemically compatible, and clearly labeled hazardous waste container.[9] The container should be in good condition with a secure, leak-proof lid.[10]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][10] Incompatible materials, such as strong oxidizing agents and acids, must be kept separate to prevent dangerous reactions.[1]
Step 2: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel.
-
The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas for hazardous waste.
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area within the laboratory.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[9]
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste.[9]
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[9]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be treated as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab waste.[7]
-
Spill Cleanup Materials: All materials used to clean up a spill of this compound must be placed in the designated hazardous waste container.[8]
Spill Management Protocol
In the event of a spill, a swift and safe response is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 2.[8]
-
Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8][9] Do not use combustible materials like paper towels as the primary absorbent.[9]
-
Cleanup: Place the absorbent material into the hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Final Disposal Method: Incineration
The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7][8][11] This process ensures the complete destruction of the compound and prevents the release of toxic byproducts into the environment.[11]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and ethical scientific practice.
References
- Process for dehalogenation of contaminated waste materials - Google P
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Piperazine citrate - Novachem. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. [Link]
-
Piperazine - Wikipedia. [Link]
-
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/1) - EPA. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Piperazine - Wikipedia. [Link]
Sources
- 1. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-(4-chloro-2-methylphenyl)piperazine
Topic: Personal Protective Equipment (PPE) & Handling Protocol for 1-(4-chloro-2-methylphenyl)piperazine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary
Compound Identity: this compound CAS: 41814-57-5 (Verify against specific Certificate of Analysis) Chemical Class: Halogenated Aryl Piperazine
The "Why" Behind the Protocol: While often classified as an Irritant (Skin/Eye Cat.[1] 2) and Acute Toxin (Oral Cat.[1][2] 4) in standard databases, aryl piperazines present a specific, often underestimated occupational hazard: Sensitization . Piperazine moieties are known respiratory and skin sensitizers.[3][4][5][6] Repeated exposure to trace amounts—particularly dust during weighing—can lead to occupational asthma or contact dermatitis, potentially ending a chemist's bench career.
This guide treats the compound with a "Precautionary Class-Based" approach, elevating protection standards beyond the minimum SDS requirements to ensure long-term personnel safety.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific stress points of this molecule.
| Hazard Domain | GHS Classification (Derived/Class-Based) | Operational Implication |
| Respiratory | STOT SE 3 (Irritation); Potential Sensitizer | Critical Risk. Inhalation of dust during weighing is the primary exposure vector. |
| Ocular | Eye Irritant 2A (Severe Irritation) | Alkaline nature means splashes can cause rapid corneal damage/saponification. |
| Dermal | Skin Irritant 2 ; Potential Sensitizer | Lipophilic nature facilitates skin absorption; potential for delayed allergic reaction. |
| Chemical | Organic Base (Halogenated) | Incompatible with strong acids and oxidizers.[3] Generates toxic chloramines if mixed improperly. |
The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "lab safety" rules. Use this matrix specifically for aryl piperazines.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long Cuff) | Piperazines are organic amines that can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary (Fume Hood)Fallback: N95/P100 Respirator | Zero-Dust Tolerance. If weighing outside a hood (not recommended), a fit-tested respirator is mandatory to prevent sensitization. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses with side shields are insufficient for organic bases. Goggles seal against vapors and splashes that track around lenses. |
| Body | Lab Coat (Poly/Cotton) + Apron | Standard coat is sufficient for solids. Add a chemical-resistant apron (Tyvek/PVC) if handling large liquid volumes (>500mL). |
Operational Workflow: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Aryl piperazines are often fluffy, static-prone solids. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."
-
Acid Trap: Have a weak acid (Citric Acid 5% or Dilute Acetic Acid) ready for immediate neutralization of spills.
Phase 2: Weighing & Solubilization
The highest risk of exposure occurs here.
-
Tare First: Place the receiving vessel in the balance inside the hood before opening the chemical container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the piperazine moiety to other bench areas.
-
Solvent Addition: Add solvent (e.g., DCM, DMSO, Methanol) immediately to the solid to suppress dust.
-
Note: This compound is basic.[5] Avoid dissolving in acidic solvents unless salt formation is intended, as this generates heat (exothermic).
-
Phase 3: Decontamination & Cleanup
-
Wipe Down: Wipe the balance area with a paper towel soaked in dilute acetic acid or ethanol. The acid neutralizes the basic amine residue, preventing it from drying into invisible dust that contaminates the next user.
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualization: Safety Logic & Spill Response[7]
Diagram 1: The Hierarchy of Controls for Sensitizers
This logic flow ensures you prioritize isolation over PPE.
Caption: Hierarchy of Controls prioritizing dust containment to prevent respiratory sensitization.
Diagram 2: Spill Response Protocol (Aryl Piperazine)
Caption: Decision matrix for responding to solid or liquid spills of piperazine derivatives.
Disposal Strategy (Cradle-to-Grave)
Proper disposal is legally required and environmentally critical due to the halogenated nature of the compound.
-
Classification: Halogenated Organic Base.
-
Why? The Chlorine atom on the phenyl ring mandates segregation from non-halogenated solvents in many jurisdictions to prevent the formation of dioxins during incineration.
-
-
Liquid Waste: Dispose of mother liquors in the "Halogenated Solvent" carboy. Ensure the pH is not extremely basic (neutralize if necessary) to prevent degradation of the waste container.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste," not regular trash.[7] Label clearly as "Piperazine Contaminated - Potential Sensitizer."
References
-
Sigma-Aldrich. (2025).[1][8][9] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from (Used as read-across for chlorophenyl piperazine hazards).
-
New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Piperazine. Retrieved from
-
Safe Work Australia. (2019).[5] Piperazine: Human Health Tier II Assessment. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from
-
Fisher Scientific. (2025).[10] Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. web.mit.edu [web.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
